Btk-IN-15
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C28H24FN5O2 |
|---|---|
分子量 |
481.5 g/mol |
IUPAC名 |
N-[[2-fluoro-4-[5-(1-prop-2-enoyl-3,6-dihydro-2H-pyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]methyl]benzamide |
InChI |
InChI=1S/C28H24FN5O2/c1-2-24(35)34-12-10-18(11-13-34)22-16-30-27-25(22)26(32-17-33-27)20-8-9-21(23(29)14-20)15-31-28(36)19-6-4-3-5-7-19/h2-10,14,16-17H,1,11-13,15H2,(H,31,36)(H,30,32,33) |
InChIキー |
MLZFQUIEECNEMP-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Discovery and Synthesis of Btk-IN-15: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery and synthesis of Btk-IN-15, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). The document outlines the key experimental protocols, presents quantitative data in a structured format, and provides visualizations of critical pathways and workflows to support researchers in the field of kinase inhibitor development.
Discovery of this compound
This compound, also referred to as compound 42, emerged from a drug discovery campaign aimed at identifying novel inhibitors of Bruton's tyrosine kinase (BTK), a key mediator in B-cell receptor signaling pathways.[1] The deregulation of BTK is implicated in various B-cell malignancies, making it a prime therapeutic target.[2] The discovery process was rooted in the exploration of a series of N,9-diphenyl-9H-purin-2-amine derivatives.[3][4] This chemical scaffold was investigated for its potential to yield potent and selective BTK inhibitors.
The lead optimization process involved the synthesis and evaluation of numerous analogs to establish a robust structure-activity relationship (SAR). Key modifications to the diphenylpurinamine core were systematically explored to enhance inhibitory activity against BTK while minimizing off-target effects. This effort led to the identification of several compounds with low nanomolar potency. Among these, this compound distinguished itself with a remarkable inhibitory concentration (IC50) of 0.7 nM against BTK.[5] Further characterization revealed its ability to induce apoptosis and arrest the cell cycle in relevant cancer cell lines.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | BTK Enzyme | IC50 | 0.7 nM | [5] |
| Cellular Assay | TMD8 (Mantle Cell Lymphoma) | IC50 | 2.6 nM | [5] |
| Cellular Assay | REC-1 (Mantle Cell Lymphoma) | IC50 | 1.7 nM | [5] |
| Cellular Assay | BTK Autophosphorylation (Tyr223) | IC50 | 1.49 nM | [5] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Percent Inhibition at 1 µM | Reference |
| BTK | 99.95% | [5] |
| EGFR | 56% | [5] |
Table 3: In Vivo Pharmacokinetic and Efficacy Data of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Oral Bioavailability | 40.98% | 10 mg/kg (p.o.) | [1] |
| Tumor Growth Inhibition (TGI) | 104% | 50 mg/kg (p.o., twice daily for 21 days) | [1] |
Synthesis Process
The synthesis of this compound follows a multi-step procedure starting from commercially available reagents. The core N,9-diphenyl-9H-purin-2-amine scaffold is constructed through a series of condensation and cyclization reactions.
General Synthesis Scheme for N,9-diphenyl-9H-purin-2-amine Derivatives
The synthesis of the N,9-diphenyl-9H-purin-2-amine scaffold, from which this compound is derived, involves the initial reaction of 2,4-dichloro-5-nitropyrimidine (B15318) with a primary arylamine to form an intermediate. This is followed by a nucleophilic substitution with a second arylamine. The nitro group is then reduced, and subsequent cyclization with an appropriate reagent yields the final purine (B94841) core.[6]
Experimental Protocols
Biochemical BTK Enzyme Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against the BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[7]
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)[8]
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle (DMSO) control.[1]
-
Add 5 µL of a solution containing the BTK enzyme and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final concentration of ATP should be at or near the Km value for BTK.
-
Incubate the plate at 30°C for 60 minutes.[1]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[7]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Anti-proliferative Activity Assay
This protocol outlines a method to assess the anti-proliferative effect of this compound on B-cell lymphoma cell lines.
Materials:
-
TMD8 or REC-1 human mantle cell lymphoma cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Luminometer
Procedure:
-
Seed TMD8 or REC-1 cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[5]
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer to determine the number of viable cells.
-
Calculate the percent inhibition of cell proliferation for each concentration of this compound and determine the IC50 value.
BTK Autophosphorylation Assay in Cells
This protocol describes a method to measure the inhibition of BTK autophosphorylation at Tyr223 in cells.
Materials:
-
TMD8 cells
-
RPMI-1640 medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture TMD8 cells and treat with various concentrations of this compound or vehicle control for 2 hours.[5]
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-BTK (Tyr223) primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total BTK antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal to determine the IC50 for inhibition of autophosphorylation.
Visualizations
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway and the point of inhibition by this compound.
Experimental Workflow for this compound Evaluation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9 H-purin-2-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. promega.com [promega.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
In Vitro Potency of Btk-IN-15 on Lymphoma Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical component of the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the proliferation, differentiation, and survival of B-cells.[2] In many B-cell malignancies, the BCR signaling pathway is constitutively active, leading to uncontrolled B-cell growth and survival.[1] Consequently, BTK has emerged as a key therapeutic target for various B-cell lymphomas.[3]
Btk-IN-15 is a potent and selective inhibitor of Bruton's tyrosine kinase. This technical guide provides a comprehensive overview of the in vitro potency of this compound on various lymphoma cell lines, detailing its inhibitory activities and effects on cell signaling, proliferation, and survival. The information presented herein is intended to support researchers and drug development professionals in evaluating the preclinical potential of this compound.
Data Presentation
The in vitro activity of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency against its primary target and its effects on lymphoma cell lines.
| Assay Type | Target/Cell Line | Parameter | Value (nM) |
| Biochemical Assay | BTK Enzyme | IC50 | 0.7 |
| Cell-Based Assays | REC-1 (Mantle Cell Lymphoma) | Anti-proliferative IC50 | 1.7 |
| TMD8 (Diffuse Large B-Cell Lymphoma) | Inhibitory IC50 | 2.6 | |
| BTK Autophosphorylation | IC50 | 1.49 |
Table 1: In Vitro Potency of this compound.[4]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound, it is crucial to visualize its position in the relevant signaling pathway and the experimental workflows used to determine its efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the standard protocols for the key experiments cited.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Lymphoma cell lines (e.g., REC-1, TMD8)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed lymphoma cells into 96-well plates at a predetermined optimal density in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[4]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Apoptosis Assay (Annexin V Staining)
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine.
Materials:
-
Lymphoma cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Methodology:
-
Cell Treatment: Culture lymphoma cells and treat with this compound at various concentrations for a specified time (e.g., 48-72 hours).[4]
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot for BTK Phosphorylation
This technique is used to detect the phosphorylation status of BTK, providing a measure of its activation state and the inhibitory effect of this compound.
Materials:
-
Lymphoma cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-BTK (Tyr223) and anti-total BTK)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment and Lysis: Treat lymphoma cells with this compound for a specified time (e.g., 2 hours).[4] Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-BTK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total BTK to normalize for protein loading.
Conclusion
This compound demonstrates potent and selective inhibition of BTK in both biochemical and cellular assays. Its ability to inhibit the proliferation of lymphoma cell lines and induce apoptosis at nanomolar concentrations highlights its potential as a therapeutic agent for B-cell malignancies. The detailed protocols and workflows provided in this guide offer a framework for further preclinical evaluation of this compound and other BTK inhibitors.
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas [mdpi.com]
- 2. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a highly potent and selective Bruton’s tyrosine kinase inhibitor avoiding impairment of ADCC effects for B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Btk-IN-15: A Deep Dive into its Effects on Downstream BTK Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to B-cell receptor (BCR) signaling and is a validated therapeutic target in various B-cell malignancies. Btk-IN-15 is a potent and selective inhibitor of BTK, demonstrating significant anti-proliferative activity in preclinical models. This technical guide provides an in-depth analysis of the effects of this compound on the downstream signaling targets of BTK. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for assessing its activity, and visualize the associated signaling pathways and experimental workflows.
Introduction to BTK Signaling
The B-cell receptor (BCR) signaling pathway is essential for B-cell development, activation, proliferation, and survival. Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a pivotal role. Activated BTK phosphorylates and activates downstream effectors, most notably Phospholipase C gamma 2 (PLCγ2). This activation leads to the generation of second messengers, inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger calcium mobilization and activate Protein Kinase C (PKC), respectively. These events culminate in the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK) and the phosphoinositide 3-kinase (PI3K)/AKT pathway, ultimately leading to the activation of transcription factors that drive B-cell proliferation and survival.
This compound: A Potent BTK Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency against BTK. In vitro studies have established its inhibitory activity against the kinase.
Quantitative Data Summary
The following table summarizes the key in vitro potencies of this compound.
| Target/Assay | IC50 (nM) | Cell Line |
| BTK (biochemical assay) | 0.7 | - |
| BTK autophosphorylation (cellular assay) | 1.49 | - |
| Anti-proliferative activity | 1.7 | REC-1 |
| Anti-proliferative activity | 2.6 | TMD8 |
Effect of this compound on Downstream Signaling Targets
While specific quantitative data on the direct inhibition of PLCγ2, AKT, and ERK phosphorylation by this compound is not extensively available in the public domain, the mechanism of BTK inhibition strongly implies a reduction in the phosphorylation status of these downstream effectors. The inhibition of BTK's catalytic activity would directly prevent the phosphorylation of PLCγ2. Consequently, the downstream signaling cascades, including calcium mobilization and the activation of AKT and ERK, are expected to be attenuated.
BTK Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical BTK signaling pathway and the point of intervention by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on BTK signaling.
Western Blot for Phosphorylated BTK and Downstream Targets
This protocol is designed to qualitatively and semi-quantitatively measure the phosphorylation status of BTK, PLCγ2, AKT, and ERK in response to this compound treatment.
Materials:
-
B-cell lymphoma cell lines (e.g., REC-1, TMD8)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Anti-phospho-BTK (Tyr223)
-
Anti-total BTK
-
Anti-phospho-PLCγ2 (Tyr759)
-
Anti-total PLCγ2
-
Anti-phospho-AKT (Ser473)
-
Anti-total AKT
-
Anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Anti-total ERK1/2
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture B-cell lymphoma cells to the desired density. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 2 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and compare the treated samples to the vehicle control.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following B-cell activation and the inhibitory effect of this compound.
Materials:
-
B-cell lines (e.g., Ramos)
-
This compound
-
Calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
BCR-stimulating agent (e.g., anti-IgM antibody)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Preparation: Harvest B-cells and resuspend in assay buffer.
-
Dye Loading: Incubate cells with a calcium indicator dye (e.g., Fluo-4 AM) and Pluronic F-127 in the dark at 37°C for 30-60 minutes.
-
Washing: Wash the cells to remove excess dye and resuspend in assay buffer.
-
Treatment: Aliquot the dye-loaded cells into a 96-well plate. Add varying concentrations of this compound or vehicle control and incubate for a specified time.
-
Measurement: Place the plate in a plate reader and establish a baseline fluorescence reading. Inject the BCR-stimulating agent (e.g., anti-IgM) and immediately begin recording fluorescence intensity over time.
-
Analysis: Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well. Determine the IC50 of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation Assay
This assay determines the anti-proliferative effect of this compound on B-cell lymphoma cell lines.
Materials:
-
B-cell lymphoma cell lines (e.g., REC-1, TMD8)
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader (luminescence or absorbance)
Procedure:
-
Cell Seeding: Seed B-cell lymphoma cells into a 96-well plate at a predetermined optimal density.
-
Treatment: Add serial dilutions of this compound or vehicle control to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.
Pharmacokinetic Profile of Btk-IN-15 in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic properties of Btk-IN-15, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), in preclinical models. The data presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which is essential for its development as a potential therapeutic agent for B-cell malignancies.
Executive Summary
This compound demonstrates promising pharmacokinetic characteristics in preclinical studies, most notably high oral bioavailability in mice.[1] The compound, a pyrrolopyrimidine derivative, is a potent BTK inhibitor with an IC50 of 0.7 nM and exhibits significant antitumor activity.[1] This guide summarizes the key pharmacokinetic parameters, details the experimental protocols used in these preclinical evaluations, and provides visual representations of the relevant biological pathways and experimental workflows.
Pharmacokinetic Data
The pharmacokinetic profile of this compound was evaluated in female CB-17 SCID nude mice. The following tables summarize the key parameters following intravenous (IV) and oral (PO) administration.
Table 1: Pharmacokinetic Parameters of this compound in Mice[1]
| Route of Administration | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC(0-t) (h·ng/mL) | AUC(0-∞) (h·ng/mL) | T1/2 (h) | Vz (L/kg) | CL (L/h/kg) | F (%) |
| Intravenous (IV) | 2 | 0.03 | 2245.39 | 1471.35 | 718.33 | 0.67 | 2.79 | 2.87 | - |
| Oral (PO) | 10 | 0.39 | 1441.59 | 718.33 | 1472.06 | 0.59 | - | - | 40.98 |
Data from MedChemExpress, which has not independently confirmed the accuracy of these methods. They are for reference only.[1]
Experimental Protocols
In Vivo Pharmacokinetic Study
-
Animal Model: The pharmacokinetic properties of this compound were assessed in mice.[1]
-
Dosing:
-
Sample Collection: Blood samples were collected at various time points post-administration to determine the plasma concentration of this compound.
-
Analytical Method: While the specific analytical method was not detailed in the provided information, liquid chromatography-mass spectrometry (LC-MS) is a standard and highly sensitive method for quantifying small molecules like this compound in biological matrices.
-
Pharmacokinetic Analysis: Standard non-compartmental analysis was used to calculate the key pharmacokinetic parameters listed in Table 1.
In Vivo Efficacy Study
-
Animal Model: Female CB-17 SCID nude mice with a TMD8 xenograft model were used to evaluate the in vivo antitumor efficacy.[1]
-
Dosing Regimen: this compound was administered via oral gavage at doses of 12.5 mg/kg, 25 mg/kg, and 50 mg/kg, twice daily for 21 days.[1]
-
Efficacy Endpoint: Tumor growth inhibition was the primary endpoint. A 50 mg/kg dose resulted in a tumor growth inhibition (TGI) of 104%.[1]
Safety and Tolerability Study
-
Animal Model: Mice were used to assess the safety profile of this compound.[1]
-
Dosing Regimen: The compound was administered orally twice daily for 14 days at doses of 300, 400, and 500 mg/kg.[1]
-
Safety Assessment: The primary endpoint was the effect on body weight. This compound was found to be biologically safe, with no significant impact on the body weight of the mice compared to the control group.[1]
Signaling Pathway and Experimental Workflow
B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition
Bruton's tyrosine kinase (BTK) is a critical downstream mediator of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[2][3][4] this compound, as a BTK inhibitor, disrupts this pathway, leading to antitumor effects in B-cell malignancies.
Caption: Simplified B-Cell Receptor signaling pathway and the inhibitory action of this compound.
Preclinical Pharmacokinetic Study Workflow
The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study of an orally administered compound like this compound.
Caption: General workflow for a preclinical oral pharmacokinetic study.
Discussion
The preclinical pharmacokinetic data for this compound are encouraging. The compound exhibits a high oral bioavailability of 40.98% in mice, which is a desirable characteristic for an orally administered therapeutic agent.[1] The time to reach maximum plasma concentration (Tmax) is relatively short at 0.39 hours, indicating rapid absorption from the gastrointestinal tract.[1] The half-life (T1/2) is 0.59 hours following oral administration, suggesting a relatively rapid clearance from the systemic circulation.[1]
The in vivo efficacy studies demonstrate that this compound can effectively inhibit tumor growth in a xenograft model of B-cell lymphoma.[1] Importantly, the safety studies indicate that the compound is well-tolerated at doses significantly higher than the efficacious doses, suggesting a favorable therapeutic window.[1]
While the current data provides a strong foundation for the continued development of this compound, further studies are warranted. A more detailed investigation into the metabolic pathways and excretion routes of this compound would provide a more complete ADME profile. Additionally, pharmacokinetic studies in other preclinical species would be beneficial to assess interspecies variability.
Conclusion
This compound is a potent BTK inhibitor with a promising preclinical pharmacokinetic profile characterized by high oral bioavailability and rapid absorption in mice. The compound has demonstrated significant in vivo efficacy and a favorable safety profile. These findings support the further investigation of this compound as a potential therapeutic candidate for the treatment of B-cell malignancies.
References
Btk-IN-15: A Chemical Probe for Interrogating Bruton's Tyrosine Kinase Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical mediator in multiple signaling pathways, most notably the B-cell receptor (BCR) signaling cascade.[1][2] Its essential role in B-cell development, activation, proliferation, and survival has made it a prime therapeutic target for a range of B-cell malignancies and autoimmune diseases.[3][4] Chemical probes are indispensable tools for dissecting the intricate functions of kinases like BTK. Btk-IN-15 is a potent and selective inhibitor of BTK, designed to facilitate the study of its biological roles. This document provides a comprehensive technical guide on the use of this compound as a chemical probe, including its biochemical and cellular activities, detailed experimental protocols, and an overview of the signaling pathways it modulates.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Biochemical Activity | |
| Target | IC50 (nM) |
| BTK | 0.7 |
| Cellular Activity | |
| Assay | Cell Line |
| BTK Auto-phosphorylation (pY223) | TMD8 |
| Anti-proliferative Activity | REC-1 |
| Anti-proliferative Activity | TMD8 |
| Kinase Selectivity Profile | |
| Kinase | % Inhibition @ 1 µM |
| BTK | 99.95 |
| EGFR | 56 |
IC50 values represent the concentration of this compound required to inhibit 50% of the target's activity. A lower IC50 value indicates higher potency.
| Pharmacokinetic Properties in Mice | |
| Parameter | Value |
| Oral Bioavailability | 40.98% |
Signaling Pathways
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, and differentiation. This compound, by inhibiting BTK, effectively blocks these downstream events.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the function of this compound.
Biochemical BTK Kinase Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant BTK. A common method is the ADP-Glo™ Kinase Assay.[1][5]
Materials:
-
Recombinant human BTK enzyme
-
BTK substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[5]
-
ADP-Glo™ Kinase Assay Kit
-
White opaque 96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a white opaque plate, add the BTK enzyme, BTK substrate, and the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the biochemical BTK kinase assay.
Cellular BTK Auto-phosphorylation Assay
This western blot-based assay measures the ability of this compound to inhibit the auto-phosphorylation of BTK at tyrosine 223 (Y223) in a cellular context, which is a hallmark of BTK activation.[6]
Materials:
-
TMD8 or REC-1 cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Anti-human IgM
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies: anti-phospho-BTK (Y223), anti-total-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed TMD8 or REC-1 cells in a culture plate and incubate overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 2 hours.
-
Stimulate the cells with anti-human IgM for 15 minutes to induce BTK auto-phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-BTK (Y223) primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-BTK antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal.
-
Determine the IC50 value for the inhibition of BTK auto-phosphorylation.
Anti-proliferative Assay
This assay assesses the effect of this compound on the proliferation of B-cell lymphoma cell lines.
Materials:
-
REC-1 or TMD8 cell lines
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom plates
Procedure:
-
Seed REC-1 or TMD8 cells in a 96-well plate.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis
This flow cytometry-based assay determines the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
TMD8 cell line
-
Complete cell culture medium
-
This compound
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Treat TMD8 cells with this compound or vehicle control for 48 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) and store them at -20°C overnight.
-
Wash the cells to remove the ethanol and resuspend them in PI staining solution containing RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay
This assay quantifies the induction of apoptosis in cancer cells following treatment with this compound using Annexin V and PI staining.
Materials:
-
TMD8 cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat TMD8 cells with various concentrations of this compound or vehicle control for 72 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells.
Caption: Logical relationship of this compound's mechanism of action.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[3][7][8]
Materials:
-
Immunocompromised mice (e.g., SCID or NSG mice)
-
TMD8 or other suitable B-cell lymphoma cell line
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant TMD8 cells (e.g., 5-10 x 10⁶ cells) into the flank of the mice.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule (e.g., 50 mg/kg, once or twice daily). The control group receives the vehicle.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) to evaluate the efficacy of this compound.
Conclusion
This compound is a valuable chemical probe for studying the function of BTK in various biological contexts. Its high potency and selectivity make it a suitable tool for both in vitro and in vivo investigations. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound to explore the role of BTK in normal physiology and disease, and to aid in the development of novel BTK-targeted therapeutics. It is crucial to note that while this compound is highly selective for BTK, potential off-target effects should always be considered and controlled for in experimental designs.
References
- 1. promega.com [promega.com]
- 2. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 3. oncodesign-services.com [oncodesign-services.com]
- 4. Inhibition of Btk with CC-292 provides early pharmacodynamic assessment of activity in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. The Bruton tyrosine kinase inhibitor CC-292 shows activity in mantle cell lymphoma and synergizes with lenalidomide and NIK inhibitors depending on nuclear factor-κB mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ir.nurixtx.com [ir.nurixtx.com]
Early-Stage Research on Bruton's Tyrosine Kinase (BTK) Inhibitors in Autoimmune Disease Models: A Technical Guide
Disclaimer: Initial searches for the specific compound "Btk-IN-15" did not yield any publicly available research data. This guide therefore provides a broader overview of early-stage research on Bruton's tyrosine kinase (BTK) inhibitors in the context of autoimmune disease models, drawing upon published literature for various BTK inhibitors as illustrative examples.
Introduction
Bruton's tyrosine kinase (BTK) has emerged as a critical signaling node in various immune cells, playing a pivotal role in the pathogenesis of autoimmune diseases.[1][2][3][4] As a key component of B-cell receptor (BCR) signaling, BTK is essential for B-cell development, proliferation, and differentiation into antibody-producing plasma cells.[5][6][7][8][9] Beyond its role in B cells, BTK is also expressed in myeloid cells, including monocytes, macrophages, and mast cells, where it mediates signaling downstream of Fc receptors and Toll-like receptors (TLRs), contributing to inflammatory responses.[1][5][7][10] The multifaceted role of BTK in both adaptive and innate immunity makes it an attractive therapeutic target for a range of autoimmune disorders, including rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and multiple sclerosis (MS).[6][8][9][11] This technical guide summarizes key aspects of the preclinical evaluation of BTK inhibitors in autoimmune disease models, focusing on data presentation, experimental protocols, and the visualization of relevant biological pathways and workflows.
Quantitative Data on Preclinical BTK Inhibitors
The preclinical development of BTK inhibitors involves rigorous assessment of their potency, selectivity, and in vivo efficacy. The following tables summarize representative quantitative data for several BTK inhibitors that have been evaluated in autoimmune disease models.
Table 1: In Vitro Potency of Selected BTK Inhibitors
| Compound | Target | Assay Type | IC50/EC50 (nM) | Cell Line/System | Reference |
| AEG42766 | BTK | In vitro kinase assay | 8 | Purified BTK | [12] |
| AEG42766 | IgM-mediated proliferation | Cell-based assay | 0.8 | Murine splenocytes | [12] |
| AEG42766 | IgM-mediated proliferation | Cell-based assay | 0.4 | Human B cells | [12] |
| CC-292 | BTK autophosphorylation | Cell-based assay (immunoblot) | 8 | Ramos cells | [13] |
| CC-292 | B cell proliferation | Cell-based assay (³H-thymidine incorporation) | 3 | Purified naïve B cells | [13] |
| UBX-382 | BTK degradation | Cell-based assay | Single-digit nM (DC50) | Diffuse large B-cell lymphoma cells | [14] |
Table 2: In Vivo Efficacy of Selected BTK Inhibitors in Autoimmune Disease Models
| Compound | Animal Model | Disease | Key Efficacy Readout | Result | Reference |
| Evobrutinib | Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Near-complete disease inhibition | Achieved at ~80% mean BTK occupancy | [10] |
| Evobrutinib | NZB/W F1 mice | Systemic Lupus Erythematosus | Near-complete disease inhibition | Achieved at ~80% mean BTK occupancy | [10] |
| CC-292 | Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Correlated with BTK occupancy | Efficacy observed | [15] |
| AEG42766 | Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Active in model | Details not specified | [12] |
| AEG42766 | Reverse Passive Anaphylaxis | Inflammation | Active in model | Details not specified | [12] |
| UBX-382 | TMD-8 Xenograft (WT or C481S BTK) | B-cell Lymphoma | Complete tumor regression | 3 and 10 mg/kg oral dosing | [14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are representative protocols for key experiments used to evaluate BTK inhibitors.
In Vitro BTK Kinase Assay
-
Objective: To determine the direct inhibitory activity of a compound against purified BTK enzyme.
-
Procedure:
-
Recombinant human BTK enzyme is incubated with a specific substrate (e.g., a peptide containing a tyrosine residue) and ATP in a reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ADP-Glo™ Kinase Assay or radioactive phosphate (B84403) incorporation.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based B-Cell Proliferation Assay
-
Objective: To assess the functional effect of a BTK inhibitor on B-cell activation and proliferation.
-
Procedure:
-
Primary B cells are isolated from human peripheral blood or murine spleens.
-
Cells are cultured in the presence of a B-cell stimulus, such as anti-IgM antibody, to activate the BCR signaling pathway.
-
The test compound is added at a range of concentrations.
-
After a defined incubation period (e.g., 72 hours), cell proliferation is measured using methods like [³H]-thymidine incorporation or a colorimetric assay (e.g., MTT or CellTiter-Glo®).
-
EC50 values are determined from the dose-response curve.[13]
-
Collagen-Induced Arthritis (CIA) Mouse Model
-
Objective: To evaluate the in vivo efficacy of a BTK inhibitor in a well-established model of rheumatoid arthritis.
-
Procedure:
-
Induction: DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant at the base of the tail. A booster immunization is typically given 21 days later.
-
Treatment: The test compound or vehicle is administered orally or via another appropriate route, starting either prophylactically (before disease onset) or therapeutically (after disease onset).
-
Assessment: Disease progression is monitored by scoring clinical signs of arthritis (e.g., paw swelling, erythema, and joint rigidity) on a regular basis. Body weight is also monitored.
-
Endpoint Analysis: At the end of the study, paws may be collected for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion. Serum can be collected to measure levels of anti-collagen antibodies and inflammatory cytokines.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental designs is essential for clear communication in scientific research.
BTK Signaling Pathway in B-Cells
The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a typical workflow for evaluating a BTK inhibitor in a preclinical autoimmune disease model.
Mechanism of Action: BTK Inhibition vs. Degradation
A newer class of BTK-targeting agents are PROTACs (PROteolysis TArgeting Chimeras), which induce the degradation of the BTK protein rather than just inhibiting its kinase activity.
Conclusion
The development of BTK inhibitors represents a promising therapeutic strategy for a multitude of autoimmune diseases. Early-stage preclinical research, characterized by robust in vitro and in vivo models, is essential for identifying and validating potent and selective drug candidates. The data and methodologies presented in this guide provide a foundational understanding of the preclinical evaluation of BTK inhibitors, highlighting the key parameters and experimental systems that are critical for their advancement toward clinical development. Future research will likely focus on developing next-generation BTK inhibitors with improved selectivity and novel mechanisms of action, such as protein degradation, to further enhance therapeutic outcomes in patients with autoimmune disorders.
References
- 1. The role of Bruton’s tyrosine kinase in autoimmunity and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. dl.begellhouse.com [dl.begellhouse.com]
- 4. Bruton’s Tyrosine Kinase Inhibition as an Emerging Therapy in Systemic Autoimmune Disease | springermedizin.de [springermedizin.de]
- 5. mdpi.com [mdpi.com]
- 6. Bruton’s Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pre-Clinical Development of a Novel, Potent and Selective BTK Inhibitor for Autoimmune Disease and Inflammation Including Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 13. researchgate.net [researchgate.net]
- 14. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Btk with CC-292 provides early pharmacodynamic assessment of activity in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Targets of Btk-IN-15: A Technical Guide to Off-Target Profiling
For Immediate Release
This technical guide provides a comprehensive overview of the known cellular targets of Btk-IN-15, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. While this compound demonstrates high affinity for its primary target, a complete understanding of its full spectrum of cellular interactions is crucial for its development as a therapeutic agent. This document summarizes the currently available data for this compound and offers a detailed guide to the state-of-the-art methodologies used to identify and characterize off-target effects of kinase inhibitors. This information is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, immunology, and pharmacology.
This compound: A Potent Inhibitor of Bruton's Tyrosine Kinase
This compound, also identified as compound 42, is a novel pyrrolopyrimidine derivative that has demonstrated significant inhibitory activity against Bruton's tyrosine kinase.[1] BTK is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling and is a validated therapeutic target for various B-cell malignancies.[1]
Potency and Known Selectivity
Initial studies have established this compound as a highly potent inhibitor of BTK with a reported half-maximal inhibitory concentration (IC50) of 0.7 nM.[1][2] Furthermore, it has shown inhibitory activity against the TMD8 cell line, which is derived from an activated B-cell like subtype of diffuse large B-cell lymphoma, with an IC50 of 2.6 nM.[2]
While a comprehensive kinome-wide selectivity profile for this compound is not yet publicly available, preliminary data indicates a high degree of selectivity. Notably, this compound displays significant selectivity over the Epidermal Growth Factor Receptor (EGFR) kinase, a common off-target for many kinase inhibitors.[1][2] This selectivity is a promising characteristic, as off-target inhibition of EGFR is often associated with adverse effects.
Table 1: Known Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line/Assay Condition |
| BTK | 0.7 | Enzymatic Assay |
| TMD8 Cells | 2.6 | Cellular Assay |
Methodologies for Comprehensive Off-Target Profiling
To fully characterize the cellular targets of a novel inhibitor like this compound, a multi-pronged approach employing a suite of advanced experimental techniques is essential. These methods provide a comprehensive view of both direct binding partners and downstream functional consequences of target engagement.
Kinome-Wide Profiling
The most direct method to assess the selectivity of a kinase inhibitor is through kinome-wide profiling. This involves screening the inhibitor against a large panel of purified kinases to determine its binding affinity or inhibitory activity.
Experimental Protocol: KINOMEscan™ Profiling
The KINOMEscan™ assay is a widely used competition binding assay to determine kinase inhibitor selectivity.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR.
-
Procedure:
-
A panel of human kinases, each tagged with a unique DNA sequence, is used.
-
The test compound (e.g., this compound) is incubated with the kinase panel in the presence of the immobilized ligand.
-
After an incubation period to reach equilibrium, unbound components are washed away.
-
The amount of each DNA-tagged kinase remaining bound to the solid support is quantified using qPCR.
-
The results are typically expressed as a percentage of the vehicle control, with a lower percentage indicating stronger binding of the test compound.
-
Cellular Target Engagement Assays
Confirming that a drug binds to its intended target within the complex environment of a living cell is a critical step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA is based on the principle that the binding of a ligand to a protein increases its thermal stability.
-
Procedure:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
-
Unbiased Target Identification using Chemical Proteomics
To identify both expected and unexpected cellular targets, unbiased chemical proteomics approaches are employed. Affinity chromatography coupled with mass spectrometry is a powerful method for this purpose.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Principle: The inhibitor is immobilized on a solid support (e.g., beads) and used as bait to "pull down" its binding partners from a cell lysate.
-
Procedure:
-
Immobilization: this compound is chemically linked to a solid support.
-
Incubation: The immobilized inhibitor is incubated with a cell lysate.
-
Washing: Non-specifically bound proteins are washed away.
-
Elution: Specifically bound proteins are eluted from the support.
-
Identification: The eluted proteins are identified by mass spectrometry.
-
Signaling Pathways and Potential Off-Target Effects
BTK is a key component of the B-cell receptor signaling pathway. Inhibition of BTK by this compound is expected to block downstream signaling events, leading to decreased B-cell proliferation and survival. A comprehensive understanding of this compound's off-targets is necessary to predict potential side effects and to explore potential polypharmacological benefits.
The diagram below illustrates the central role of BTK in the BCR signaling pathway. Should kinome profiling reveal significant off-target interactions, this diagram would be expanded to include the signaling pathways modulated by those off-targets.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of Bruton's tyrosine kinase with promising therapeutic potential. While initial data suggests a favorable selectivity profile, a comprehensive characterization of its off-target interactions is a critical next step in its preclinical and clinical development. The methodologies outlined in this guide, including kinome-wide screening, cellular target engagement assays, and unbiased chemical proteomics, provide a robust framework for achieving this. The data generated from these studies will be instrumental in building a complete picture of the cellular targets of this compound, enabling a more informed assessment of its therapeutic window and potential clinical applications. Further research is warranted to fully elucidate the kinome-wide selectivity of this compound and its functional consequences in relevant biological systems.
References
Methodological & Application
Application Notes and Protocols for a BTK Inhibitor in In Vivo Mouse Models of Lymphoma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation and survival of malignant B-cells.[1][2] Inhibition of BTK has emerged as a highly effective therapeutic strategy for various B-cell malignancies, including lymphoma. This document provides a detailed protocol for the in vivo evaluation of a Bruton's tyrosine kinase (BTK) inhibitor in a mouse xenograft model of lymphoma. The following protocols and data are based on established methodologies for potent and selective BTK inhibitors and are intended to serve as a comprehensive guide for preclinical efficacy studies.
Data Presentation
The following tables summarize representative quantitative data for a BTK inhibitor administered to in vivo mouse models of lymphoma. This data is compiled from preclinical studies of established BTK inhibitors and provides a reference for expected therapeutic ranges and outcomes.
Table 1: In Vivo Dosage and Administration of a BTK Inhibitor
| Compound | Mouse Model | Cell Line | Administration Route | Dosage | Dosing Schedule |
| BTK Inhibitor (Example: Zanubrutinib) | Xenograft | TMD-8 (Diffuse Large B-cell Lymphoma) | Intragastric | 30 mg/kg | Once daily |
Note: The specific dosage and administration route should be optimized for each BTK inhibitor based on its pharmacokinetic and pharmacodynamic properties. A 2022 study detailed the pharmacokinetic profile of zanubrutinib (B611923) in mouse plasma following intragastric administration at 30 mg/kg.
Table 2: Representative In Vivo Efficacy Data
| Compound | Mouse Model | Efficacy Readout | Results |
| BTK Inhibitor (Example: NX-5948) | Intracranial CNS Lymphoma | Survival | Marked prolongation of survival compared to control |
| BTK Inhibitor (Example: ONO/GS-4059) | TMD-8 Xenograft | Tumor Growth | Inhibition of tumor growth |
Note: Efficacy can be assessed by various parameters, including tumor volume reduction, increased survival, and pharmacodynamic markers such as target engagement. Preclinical studies on the BTK degrader NX-5948 demonstrated its ability to significantly extend survival in mice with intracranial CNS lymphoma. Similarly, the BTK inhibitor ONO/GS-4059 has been shown to inhibit tumor growth in a TMD-8 xenograft model.[3]
Experimental Protocols
In Vivo Xenograft Mouse Model of Lymphoma
This protocol describes the establishment of a subcutaneous xenograft model of diffuse large B-cell lymphoma (DLBCL) using the TMD-8 cell line.
Materials:
-
TMD-8 human DLBCL cell line
-
Immunocompromised mice (e.g., NOD/SCID or similar)
-
Matrigel (or other suitable extracellular matrix)
-
Sterile PBS
-
Syringes and needles (27G)
-
Calipers
Procedure:
-
Cell Culture: Culture TMD-8 cells in appropriate media and conditions to achieve exponential growth.
-
Cell Preparation: On the day of inoculation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL. Keep cells on ice.
-
Animal Inoculation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice for tumor growth.
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
BTK Inhibitor Formulation and Administration
This protocol outlines the preparation and administration of a BTK inhibitor.
Materials:
-
BTK inhibitor compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
Procedure:
-
Formulation: Prepare a homogenous suspension of the BTK inhibitor in the vehicle at the desired concentration. The formulation should be prepared fresh daily or as stability data permits.
-
Administration:
-
Administer the BTK inhibitor formulation to the mice via oral gavage.
-
The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).
-
Administer the vehicle solution to the control group.
-
Dosing should be performed according to the schedule outlined in the study design (e.g., once daily).
-
Efficacy and Pharmacodynamic Assessments
This protocol describes the evaluation of treatment efficacy and target engagement.
Procedure:
-
Tumor Growth Inhibition: Continue to monitor tumor volumes throughout the study. The primary efficacy endpoint is often the inhibition of tumor growth in the treated group compared to the control group.
-
Body Weight and Clinical Observations: Monitor the body weight and overall health of the mice daily to assess for any treatment-related toxicity.
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, or at specific time points, tissues (tumor and/or spleen) can be collected.
-
Analyze BTK occupancy or downstream signaling pathway modulation (e.g., phosphorylation of PLCγ2) by methods such as Western blot or flow cytometry to confirm target engagement.
-
Visualizations
BTK Signaling Pathway in B-Cells
Caption: Simplified BTK signaling pathway in B-cells.
Experimental Workflow for In Vivo BTK Inhibitor Efficacy Study
References
- 1. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BTK inhibition targets in vivo CLL proliferation through its effects on B-cell receptor signaling activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase 1 clinical trial of the selective BTK inhibitor ONO/GS-4059 in relapsed and refractory mature B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of p-BTK (Tyr223) by Western Blot Following Btk-IN-15 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Its role in signal transduction is vital for B-cell development, proliferation, and survival.[1][3] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target.[4][5]
BTK activation involves autophosphorylation at the Tyrosine 223 (Tyr223) residue within the SH3 domain, a key step for its full kinase activity.[6] Btk-IN-15 is a potent and selective inhibitor of BTK, with a reported IC50 value of 0.7 nM.[7] It effectively suppresses BTK's enzymatic activity, preventing downstream signaling.[7] This application note provides a detailed protocol for performing a Western blot to detect and quantify the inhibition of BTK phosphorylation at Tyr223 in a cellular context after treatment with this compound.
Signaling Pathway and Experimental Overview
The diagrams below illustrate the BTK signaling pathway, the inhibitory action of this compound, and the general workflow for the Western blot experiment.
Figure 1: BTK Signaling Pathway and this compound Inhibition.
Figure 2: Western Blot Experimental Workflow.
Figure 3: Logical Relationship of the Experiment.
Quantitative Data Summary
The inhibitory effect of this compound on BTK autophosphorylation has been quantified in preclinical studies. The following table summarizes the reported potency.
| Compound | Target | Assay Type | Cell Line | Stimulation | IC50 | Reference |
| This compound | p-BTK | Cellular | REC-1 | - | 1.49 nM | [7] |
| This compound | BTK | Kinase | - | - | 0.7 nM | [7] |
Experimental Protocols
This section provides a detailed methodology for conducting the Western blot.
Materials and Reagents
-
Cell Lines: Ramos (Burkitt's lymphoma) or other suitable B-cell lines expressing BTK.[8]
-
Compound: this compound (prepare stock solutions in DMSO).
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Stimulant: Anti-human IgM, F(ab')2 fragment.
-
Lysis Buffer (RIPA): 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[8] Add protease and phosphatase inhibitor cocktails immediately before use.[9]
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer.
-
Transfer: Polyvinylidene difluoride (PVDF) membrane, transfer buffer, methanol.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). For phospho-proteins, BSA is generally recommended.[8][10]
-
Primary Antibodies:
-
Rabbit anti-phospho-BTK (Tyr223) antibody.
-
Rabbit or mouse anti-BTK (total) antibody.
-
Mouse or rabbit anti-GAPDH or β-actin antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Wash Buffer: TBST (Tris-buffered saline, 0.1% Tween-20).
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Protocol
1. Cell Culture and this compound Treatment: a. Seed Ramos cells (or other suitable cell line) at a density of 1-2 x 10^6 cells/mL in complete culture medium. b. Incubate cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2. c. Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for 1-2 hours. Include a DMSO-only vehicle control.[8]
2. B-Cell Receptor (BCR) Stimulation: a. Following incubation with this compound, stimulate the cells with anti-human IgM (e.g., 10-12 µg/mL) for 10 minutes at 37°C to induce BTK autophosphorylation.[8] b. Include an unstimulated, vehicle-treated control.
3. Cell Lysis and Protein Quantification: a. Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.[8] b. Wash the cell pellet once with ice-cold PBS. c. Resuspend the cell pellet in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[8] d. Incubate on ice for 30 minutes with occasional vortexing. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[8] f. Transfer the supernatant (protein lysate) to a new pre-chilled tube. g. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Protein Transfer: a. Normalize protein lysates to the same concentration (e.g., 1-2 mg/mL) with lysis buffer. b. Add 4x SDS-PAGE loading buffer and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a protein molecular weight marker.[11] d. Perform electrophoresis until the dye front reaches the bottom of the gel. e. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
5. Immunoblotting: a. Block the membrane in 5% BSA/TBST for 1 hour at room temperature with gentle agitation.[10] b. Wash the membrane three times for 5-10 minutes each with TBST.[8] c. Incubate the membrane with the primary antibody against p-BTK (Tyr223) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined experimentally.[8][10] d. Wash the membrane three times for 10 minutes each with TBST.[8] e. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[8] f. Wash the membrane three times for 10 minutes each with TBST.[8]
6. Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer’s instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film. d. To analyze total BTK and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies, followed by the appropriate secondary antibodies and detection. e. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-BTK signal to the total BTK signal and then to the loading control (GAPDH or β-actin) to determine the relative change in BTK phosphorylation with this compound treatment.[8]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Insufficient protein loaded; Ineffective BCR stimulation; Low antibody concentration. | Increase protein load to 30-50 µg.[9] Confirm stimulation efficacy with a positive control. Optimize primary antibody concentration and consider overnight incubation at 4°C.[12] |
| High Background | Insufficient blocking or washing; Too high antibody concentration. | Ensure blocking is for at least 1 hour. Increase the number and duration of wash steps.[13] Reduce primary/secondary antibody concentrations.[14] |
| Non-specific Bands | Antibody cross-reactivity; Protein degradation. | Use a more specific primary antibody. Ensure fresh protease and phosphatase inhibitors are added to the lysis buffer.[9] |
| Uneven Bands | Uneven gel polymerization; Air bubbles during transfer. | Ensure gels are properly prepared. Carefully remove any air bubbles between the gel and membrane during the transfer setup.[13] |
References
- 1. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. What are BTK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. licorbio.com [licorbio.com]
Application Notes and Protocols for Btk-IN-15 in Mantle Cell Lymphoma Drug Resistance Studies
For Research Use Only.
Introduction
Mantle cell lymphoma (MCL) is a subtype of B-cell non-Hodgkin's lymphoma characterized by the overexpression of cyclin D1. A key signaling pathway implicated in the pathogenesis of MCL is the B-cell receptor (BCR) pathway, in which Bruton's tyrosine kinase (BTK) is a critical mediator.[1][2] Targeted inhibition of BTK has become a cornerstone of therapy for relapsed/refractory MCL. However, the emergence of drug resistance, both primary and acquired, presents a significant clinical challenge, often leading to disease progression.[3][4]
Btk-IN-15 is a potent and highly selective inhibitor of Bruton's tyrosine kinase (BTK).[5] With a reported IC50 of 0.7 nM against BTK, it offers a powerful tool for in vitro and in vivo preclinical research.[5] These application notes provide detailed protocols for utilizing this compound to study the mechanisms of drug resistance in mantle cell lymphoma, including methods for assessing cell viability, analyzing BTK signaling pathways, and inducing and characterizing resistant cell line models.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and provide a comparison with other known BTK inhibitors in relevant mantle cell lymphoma cell lines.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | IC50 Value | Reference |
| BTK Inhibition | - | 0.7 nM | [5] |
| BTK Auto-phosphorylation (p-BTK Y223) | - | 1.49 nM | [5] |
| Anti-proliferative Activity | REC-1 | 1.7 nM | [5] |
Table 2: Comparative Anti-proliferative Activity (IC50) of BTK Inhibitors in Mantle Cell Lymphoma Cell Lines
| Inhibitor | Jeko-1 (μM) | Mino (μM) | Granta-519 (μM) | Z-138 (μM) | Reference |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | |
| Ibrutinib | ~11 | Not Reported | Not Reported | Not Reported | [2] |
| SRX3262 | 0.62 | 0.13 | >5 | Not Reported | [2] |
Note: IC50 values can vary between studies depending on the assay conditions (e.g., cell density, incubation time). Researchers should establish their own dose-response curves for the cell lines used.
Signaling Pathways and Experimental Workflows
B-Cell Receptor (BCR) and BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including PLCγ2, which ultimately results in the activation of transcription factors like NF-κB, promoting cell survival and proliferation. This compound selectively inhibits BTK, thereby blocking this pro-survival signaling.
Caption: Simplified BCR and BTK signaling pathway in mantle cell lymphoma.
Experimental Workflow for Studying this compound in Drug Resistance
This workflow outlines the key steps for investigating the efficacy of this compound in both sensitive and resistant mantle cell lymphoma cell lines.
Caption: Workflow for evaluating this compound in drug-sensitive and -resistant MCL cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on MCL cell lines.
Materials:
-
Mantle cell lymphoma cell lines (e.g., Jeko-1, Mino, REC-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCL cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of BTK Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of BTK and its downstream targets.
Materials:
-
MCL cell lines
-
This compound
-
Anti-human IgM
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-BTK (Tyr223), anti-BTK, anti-p-PLCγ2 (Tyr1217), anti-PLCγ2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed MCL cells and grow to a sufficient density.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for 2-4 hours.
-
Stimulate the cells with anti-human IgM (e.g., 10 µg/mL) for 15 minutes to induce BCR signaling.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
MCL cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed MCL cells and treat with various concentrations of this compound or vehicle (DMSO) for 48 hours.
-
Harvest the cells (including any floating cells in the supernatant) by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Generation of this compound Resistant Mantle Cell Lymphoma Cell Lines
This protocol describes a general method for developing drug-resistant cell lines through continuous exposure to escalating concentrations of this compound.
Materials:
-
Parental MCL cell line (e.g., Jeko-1)
-
This compound
-
Complete culture medium
-
Multi-well plates and culture flasks
Procedure:
-
Determine the initial IC50 of this compound for the parental MCL cell line.
-
Begin by continuously culturing the parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor cell viability and proliferation. When the cells resume a normal growth rate comparable to the parental line, they are considered to have adapted to this concentration.
-
Gradually increase the concentration of this compound in the culture medium in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
At each step, allow the cells to adapt and resume normal growth before increasing the concentration again. This process can take several months.
-
Periodically assess the IC50 of the cultured cells to monitor the development of resistance. A significant increase in the IC50 (e.g., >5-fold) indicates the establishment of a resistant cell line.
-
Once a resistant cell line is established, it should be maintained in a medium containing a selective concentration of this compound to preserve the resistant phenotype.
-
Characterize the resistant cell line by comparing its phenotype and genotype (e.g., sequencing the BTK gene for mutations) to the parental cell line.
Troubleshooting
-
Low signal in Western Blot: Ensure complete cell lysis, accurate protein quantification, and optimal antibody concentrations. Check the activity of the HRP-conjugated secondary antibody and the chemiluminescent substrate.
-
High background in Western Blot: Increase the number and duration of washes. Ensure the blocking step is sufficient. Use a high-quality primary antibody.
-
Inconsistent cell viability results: Ensure a single-cell suspension before seeding. Check for and prevent evaporation from the wells of the 96-well plate. Optimize cell seeding density.
-
Difficulty in generating resistant cell lines: The process is lengthy and may require patience. Ensure the starting concentration of the drug is not too high to avoid killing the entire cell population. Use a very gradual dose escalation.
References
- 1. researchgate.net [researchgate.net]
- 2. The BTK/PI3K/BRD4 axis inhibitor SRX3262 overcomes Ibrutinib resistance in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional programming drives Ibrutinib-resistance evolution in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of ibrutinib-sensitive and -resistant mantle lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application of Btk-IN-15 in CRISPR Screening for BTK Pathway Analysis
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1] Dysregulation of the BTK pathway is implicated in various B-cell malignancies, making it a key therapeutic target. Btk-IN-15 is a potent and selective inhibitor of BTK, offering a valuable tool for studying the BTK signaling cascade and for the development of novel therapeutics. This document provides detailed protocols and application notes for utilizing this compound in conjunction with CRISPR-Cas9 genome-wide screening to identify genes that modulate the cellular response to BTK inhibition. Such screens are instrumental in elucidating mechanisms of drug resistance and sensitivity, uncovering novel drug targets within the BTK pathway, and developing effective combination therapies.
While specific CRISPR screening data for this compound is not yet publicly available, this document presents a representative methodology and illustrative data based on screens performed with other BTK inhibitors.
This compound: A Potent BTK Inhibitor
This compound demonstrates high potency against BTK, making it a suitable chemical probe for CRISPR screening applications. The following table summarizes its in vitro activity.
| Target/Assay | Cell Line | IC50 (nM) |
| BTK (biochemical assay) | - | 0.7 |
| BTK auto-phosphorylation | - | 1.49 |
| Anti-proliferative activity | REC-1 (Mantle Cell Lymphoma) | 1.7 |
| TMD8 inhibition | TMD8 (ABC-DLBCL) | 2.6 |
The BTK Signaling Pathway
The BTK signaling pathway is initiated upon antigen binding to the B-cell receptor (BCR). This event triggers a cascade of phosphorylation events, ultimately leading to the activation of transcription factors that drive B-cell survival and proliferation. Key components of this pathway include the kinases LYN and SYK, which are activated upstream of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[2][3] PLCγ2 activation leads to the generation of second messengers that activate downstream signaling modules, including the NF-κB, PI3K/AKT, and MAPK pathways.[4] Understanding this intricate network is crucial for interpreting the results of CRISPR screens aimed at identifying modulators of BTK inhibitor response.
Caption: The BTK signaling pathway, a key regulator of B-cell function.
CRISPR Screening with this compound: Workflow and Experimental Design
A genome-wide CRISPR-Cas9 screen can be employed to identify genes whose loss-of-function confers resistance or sensitivity to this compound. The general workflow for such a screen is depicted below.
Caption: General workflow for a pooled CRISPR-Cas9 screen.
Experimental Protocols
The following protocols provide a detailed methodology for performing a genome-wide CRISPR-Cas9 knockout screen to identify genetic modulators of this compound.
Protocol 1: Lentiviral Production of sgRNA Library
-
Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection: Co-transfect HEK293T cells with the pooled sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.
-
Virus Harvest: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Virus Titeration: Determine the viral titer to ensure a multiplicity of infection (MOI) of 0.3-0.5 for the subsequent transduction of lymphoma cells. This low MOI is crucial to ensure that most cells receive only a single sgRNA.
Protocol 2: CRISPR-Cas9 Screening in Lymphoma Cells
-
Cell Line Selection: Choose a lymphoma cell line known to be sensitive to BTK inhibition (e.g., TMD8, REC-1).
-
Cas9 Expression: Generate a stable Cas9-expressing cell line by lentiviral transduction followed by selection (e.g., with blasticidin).
-
sgRNA Library Transduction: Transduce the Cas9-expressing cells with the sgRNA lentiviral library at an MOI of 0.3-0.5. A sufficient number of cells should be transduced to ensure adequate library representation (e.g., >500 cells per sgRNA).
-
Puromycin (B1679871) Selection: Select for successfully transduced cells using puromycin.
-
Baseline Cell Collection: Collect a sample of cells after puromycin selection to serve as the day 0 reference point.
-
Drug Treatment: Split the remaining cells into two populations: a control group treated with DMSO and a treatment group treated with a pre-determined concentration of this compound (typically IC20-IC50).
-
Cell Culture and Passaging: Culture the cells for 14-21 days, passaging as needed and maintaining the respective treatments. Ensure that the cell number is maintained to preserve library complexity.
-
Final Cell Harvest: Harvest cells from both the control and this compound treated populations.
Protocol 3: Next-Generation Sequencing and Data Analysis
-
Genomic DNA Extraction: Isolate genomic DNA from the day 0, control, and this compound treated cell populations.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Next-Generation Sequencing (NGS): Sequence the PCR amplicons using a high-throughput sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to determine the read counts for each sgRNA.
-
Use software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched or depleted in the this compound treated population compared to the control population.
-
Gene-level scores can be calculated to identify candidate genes for resistance (enriched sgRNAs) or sensitivity (depleted sgRNAs).
-
Illustrative Data Presentation
The following tables present hypothetical but representative data from a CRISPR screen with a BTK inhibitor like this compound in a DLBCL cell line.
Table 1: Top 5 Gene Knockouts Conferring Resistance to this compound (Illustrative)
| Gene Symbol | Description | Fold Enrichment (log2) | p-value |
| GENE-R1 | E3 Ubiquitin Ligase | 5.8 | 1.2e-8 |
| GENE-R2 | Kinase in parallel pathway | 5.2 | 3.5e-8 |
| GENE-R3 | Negative regulator of apoptosis | 4.9 | 7.1e-7 |
| GENE-R4 | Transcription factor | 4.5 | 1.4e-6 |
| GENE-R5 | Cell cycle checkpoint protein | 4.1 | 5.6e-6 |
Table 2: Top 5 Gene Knockouts Conferring Sensitivity to this compound (Illustrative)
| Gene Symbol | Description | Fold Depletion (log2) | p-value |
| BTK | Bruton's Tyrosine Kinase | -6.5 | 2.3e-10 |
| GENE-S1 | DNA repair pathway component | -5.9 | 8.9e-9 |
| GENE-S2 | Positive regulator of NF-κB | -5.4 | 4.2e-8 |
| GENE-S3 | Component of BCR complex | -5.1 | 9.8e-8 |
| GENE-S4 | Pro-survival Bcl-2 family member | -4.8 | 2.1e-7 |
Note: The gene symbols and data are for illustrative purposes only and do not represent actual experimental results. A recent study performing a CRISPR screen with cisplatin (B142131) in DLBCL cells identified BTK as a gene whose knockout sensitizes cells to the drug, highlighting the potential for synergistic therapeutic strategies.[5][6]
Conclusion and Future Directions
The combination of the potent BTK inhibitor this compound with genome-wide CRISPR-Cas9 screening provides a powerful platform for dissecting the BTK signaling pathway and understanding the mechanisms of drug response. The identification of genes that confer resistance or sensitivity to this compound can lead to the development of more effective therapeutic strategies, including rational combination therapies and the identification of patient populations most likely to respond to treatment. Future work should focus on validating the top hits from such screens through individual gene knockouts and functional assays to confirm their role in modulating the response to BTK inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Bruton's agammaglobulinemia tyrosine kinase (Btk) regulates TPA-induced breast cancer cell invasion via PLCγ2/PKCβ/NF-κB/AP-1-dependent matrix metalloproteinase-9 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipase C-gamma 2 couples Bruton's tyrosine kinase to the NF-kappaB signaling pathway in B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CRISPR-Cas9 Knockout Screens Identify DNA Damage Response Pathways and BTK as Essential for Cisplatin Response in Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR-Cas9 Knockout Screens Identify DNA Damage Response Pathways and BTK as Essential for Cisplatin Response in Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Btk-IN-15: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Btk-IN-15 is a potent and orally bioavailable inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway, playing a central role in B-cell development, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target. This compound demonstrates high selectivity and anti-tumor activity, inducing apoptosis in cancer cells.[1] These application notes provide detailed information on the recommended solvent, storage conditions, and experimental protocols for the effective use of this compound in research settings.
Recommended Solvent and Storage Conditions
Proper handling and storage of this compound are crucial to maintain its stability and activity. The following are the recommended solvent and storage conditions based on manufacturer guidelines.
Solvent for Stock Solutions:
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[2][3][4][5] For cell-based assays, it is critical to ensure that the final concentration of DMSO in the culture medium is less than 0.5% to avoid cytotoxicity.[4]
Storage Conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Table 1: Recommended storage conditions for this compound.[4]
Handling Instructions:
-
Before opening the vial, centrifuge it to ensure that the compound, which may have adhered to the cap or walls during transport, is collected at the bottom.
-
Prepare stock solutions by dissolving the powder in DMSO. Gentle warming in a 37°C water bath can aid in complete dissolution.[6]
-
For long-term storage of stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[2][3][4]
Quantitative Data
This compound has been characterized by its potent inhibitory activity against BTK and various cancer cell lines. The following tables summarize the key quantitative data.
| Target | IC50 |
| BTK | 0.7 nM |
| TMD8 (Lymphoma Cell Line) | 2.6 nM |
| REC-1 (Mantle Cell Lymphoma) | 1.7 nM |
| BTK autophosphorylation (Tyr223) | 1.49 nM |
| hERG channel | 4.38 µM |
Table 2: In vitro inhibitory activity of this compound.[1]
| Cell Line | Assay | Effect | Concentration | Time |
| TMD8 | Cell Cycle Analysis | G1 phase arrest | 1-100 nM | 48 h |
| TMD8 | Apoptosis Assay | Induction of apoptosis | 10-1000 nM | 72 h |
Table 3: Cellular effects of this compound.[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
Biochemical BTK Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the BTK enzyme, the substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., TMD8, REC-1)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound and incubate for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot for BTK Phosphorylation
This protocol assesses the ability of this compound to inhibit the autophosphorylation of BTK in cells.
Materials:
-
Cancer cell line expressing BTK
-
This compound
-
Lysis buffer
-
Primary antibodies (anti-phospho-BTK (Tyr223), anti-total BTK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Lyse the cells and collect the protein lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the inhibition of BTK phosphorylation.
Visualizations
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Logical Relationship of this compound Mechanism of Action
Caption: Logical flow of this compound's mechanism from target inhibition to cellular effects.
References
Application Notes and Protocols for Studying B-cell Receptor Signaling Using Btk-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling.[1][2] Its activation is essential for B-cell development, differentiation, and survival.[3][4] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention.[4][5] Btk-IN-15 is a potent and selective inhibitor of BTK, demonstrating significant antitumor activity.[6] This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate BCR signaling pathways.
Data Presentation
The inhibitory activities of this compound across various assays are summarized in the table below. This data highlights the potency of the compound against its primary target and its effects on downstream cellular processes.
| Assay Type | Target/Cell Line | Parameter | This compound IC50 |
| In vitro Kinase Assay | Recombinant BTK | Kinase Activity | 0.7 nM[6] |
| Cellular Assay | TMD8 cells | BTK Autophosphorylation | 1.49 nM[6] |
| Cellular Assay | REC-1 cells | Anti-proliferative Activity | 1.7 nM[6] |
| Cellular Assay | TMD8 cells | Anti-proliferative Activity | 2.6 nM[6] |
B-Cell Receptor Signaling Pathway and this compound Mechanism of Action
Upon antigen binding, the B-cell receptor (BCR) initiates a signaling cascade. This leads to the activation of spleen tyrosine kinase (SYK) and the subsequent phosphorylation and activation of BTK.[7] Activated BTK then phosphorylates phospholipase Cγ2 (PLCγ2) at multiple tyrosine residues, including Y753, Y759, and Y1217.[6][8] This phosphorylation activates PLCγ2, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[7] These events culminate in the activation of downstream transcription factors, such as nuclear factor-κB (NF-κB), which regulate B-cell proliferation, survival, and differentiation.[1][2][5] this compound exerts its inhibitory effect by blocking the kinase activity of BTK, thereby preventing the phosphorylation of PLCγ2 and interrupting the entire downstream signaling cascade.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on BCR signaling.
In Vitro BTK Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant BTK. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human BTK enzyme
-
BTK substrate (e.g., poly-Glu,Tyr 4:1)
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[10]
-
ADP-Glo™ Kinase Assay Kit
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add the this compound dilutions, recombinant BTK enzyme, and BTK substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Determine the IC50 value of this compound by plotting the percentage of BTK activity against the log concentration of the inhibitor.
Western Blot Analysis of PLCγ2 Phosphorylation
This protocol details the detection of phosphorylated PLCγ2 in B-cells treated with this compound to assess the inhibitor's effect on a key downstream target of BTK.
Materials:
-
B-cell line (e.g., Ramos, REC-1, or TMD8)
-
This compound
-
BCR agonist (e.g., anti-IgM F(ab')₂ fragment)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-PLCγ2 (Y759), anti-total PLCγ2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture B-cells to the desired density.
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a BCR agonist (e.g., 10 µg/mL anti-IgM) for a short period (e.g., 5-10 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and probe with the primary antibody against phospho-PLCγ2 (Y759).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total PLCγ2 and a loading control (e.g., β-actin) to normalize the data.
Calcium Flux Assay
This assay measures the mobilization of intracellular calcium in B-cells following BCR stimulation and the inhibitory effect of this compound.
Materials:
-
B-cell line or primary B-cells
-
This compound
-
Calcium indicator dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
BCR agonist (e.g., anti-IgM F(ab')₂ fragment)
-
Flow cytometer or fluorescence plate reader capable of kinetic measurements
Procedure:
-
Harvest and wash the B-cells.
-
Load the cells with the calcium indicator dye in HBSS.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with this compound at various concentrations.
-
Acquire a baseline fluorescence reading.
-
Add the BCR agonist to stimulate the cells and immediately begin recording the fluorescence signal over time.
-
Analyze the data by measuring the peak fluorescence intensity or the area under the curve to determine the extent of calcium mobilization.
-
Calculate the IC50 of this compound for the inhibition of calcium flux.
NF-κB Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor, a downstream effector of BCR signaling, in response to this compound treatment.
Materials:
-
B-cell line stably or transiently transfected with an NF-κB luciferase reporter construct
-
This compound
-
BCR agonist (e.g., anti-IgM) or a direct NF-κB activator (e.g., PMA)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Plate the NF-κB reporter B-cells in a 96-well plate.
-
Pre-treat the cells with a dilution series of this compound.
-
Stimulate the cells with a BCR agonist or PMA.
-
Incubate for a sufficient time to allow for luciferase expression (e.g., 6-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence signal.
-
Normalize the data to a control (e.g., unstimulated cells) and determine the IC50 of this compound for NF-κB inhibition.[5]
Cell Proliferation (MTT) Assay
This assay assesses the anti-proliferative effect of this compound on B-cell lymphoma cell lines, such as REC-1.
Materials:
-
REC-1 or other B-cell lymphoma cell line
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl and isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed the REC-1 cells in a 96-well plate at an appropriate density.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.[10][11]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-590 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound.[10][11]
Conclusion
This compound is a valuable pharmacological tool for dissecting the intricacies of B-cell receptor signaling. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this potent BTK inhibitor in their studies of B-cell biology and the development of novel therapeutics for B-cell malignancies and autoimmune disorders.
References
- 1. Bruton's Tyrosine Kinase Links the B Cell Receptor to Nuclear Factor κb Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Noncatalytic Bruton's tyrosine kinase activates PLCγ2 variants mediating ibrutinib resistance in human chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypermorphic mutation of phospholipase C, γ2 acquired in ibrutinib-resistant CLL confers BTK independency upon B-cell receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | Phosphorylated BTK phosphorylates PLCG2 [reactome.org]
- 9. Bruton's agammaglobulinemia tyrosine kinase (Btk) regulates TPA-induced breast cancer cell invasion via PLCγ2/PKCβ/NF-κB/AP-1-dependent matrix metalloproteinase-9 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Btk-IN-15 solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the handling and use of Btk-IN-15, with a focus on addressing common solubility challenges in aqueous solutions. By understanding the inherent properties of this compound and employing appropriate techniques, researchers can ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute it in an aqueous buffer?
A1: this compound, like many small molecule kinase inhibitors, is a lipophilic compound with inherently low solubility in aqueous solutions.[1][2] These molecules are often designed to be effective at binding to the ATP pocket of kinases, which can be hydrophobic. When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the sudden change in solvent polarity can cause the compound to exceed its solubility limit and precipitate out of solution.[3]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of this compound and other kinase inhibitors.[4] It is capable of dissolving a wide range of polar and nonpolar compounds.[5] For optimal results, use anhydrous, high-purity DMSO to prepare your stock solution.
Q3: What is the maximum recommended concentration of DMSO in my final aqueous working solution?
A3: While DMSO is an excellent solvent, it can exhibit cellular toxicity at higher concentrations. It is crucial to keep the final concentration of DMSO in your aqueous working solution as low as possible, ideally below 0.5%, to minimize any potential off-target effects in cellular assays. Always include a vehicle control (containing the same final concentration of DMSO without the inhibitor) in your experiments to account for any solvent effects.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle warming can be a useful technique to aid in the dissolution of this compound.[6] A water bath set to 37°C can be used to gently warm the solution. However, it is important to avoid excessive or prolonged heating, as this may lead to degradation of the compound.
Q5: How does the pH of the aqueous buffer affect the solubility of this compound?
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered with this compound.
Problem: Precipitate forms upon dilution of DMSO stock into aqueous buffer.
Problem: Inconsistent experimental results or loss of compound activity.
-
Possible Cause: The compound may be precipitating out of solution over the course of the experiment, leading to a decrease in the effective concentration.
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from your frozen DMSO stock for each experiment.
-
Minimize Freeze-Thaw Cycles: Aliquot your high-concentration DMSO stock into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Visual Inspection: Before use, visually inspect your solutions for any signs of precipitation. If precipitates are observed, do not use the solution.
-
Quantitative Data
While specific quantitative solubility data for this compound in various solvents is not publicly available, the following table provides solubility information for other BTK inhibitors to serve as a general guide.
| Compound | Solvent | Solubility | Molar Concentration (at max solubility) |
| M7583 [4] | DMSO | 90 mg/mL | 201.11 mM |
| Ethanol | 22 mg/mL | 49.16 mM | |
| Water | Insoluble | N/A | |
| BTK inhibitor 1 [7] | DMSO | 95 mg/mL | 200.21 mM |
| Water | Insoluble | N/A | |
| Ethanol | Insoluble | N/A |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need to calculate the required mass based on its molecular weight.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the powdered this compound.
-
Dissolve: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved.
-
Gentle Warming (Optional): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
Sonication (Optional): If solubility issues persist, sonicate the vial in a water bath for 10-15 minutes.[6]
-
Storage: Once fully dissolved, aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Aqueous Working Solutions
-
Thaw Stock Solution: Thaw a single-use aliquot of your this compound DMSO stock solution at room temperature.
-
Intermediate Dilutions (Recommended): If preparing a very dilute final solution, it is advisable to first perform serial dilutions of your stock solution in DMSO.
-
Final Dilution: Add the DMSO stock (or intermediate dilution) dropwise to your pre-warmed aqueous experimental buffer while gently vortexing. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is below 0.5%.
Signaling Pathway and Experimental Workflow Diagrams
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Experimental Workflow for Solubilizing this compound
References
Technical Support Center: Optimizing Btk-IN-15 Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Btk-IN-15 for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, activation, proliferation, and survival.[2][3][4][5][6][7] this compound works by blocking the activity of BTK, thereby inhibiting these downstream signaling pathways and inducing apoptosis in B-cell malignancies.[1][2]
Q2: What is a recommended starting concentration for this compound in cell culture?
A starting point for determining the optimal concentration of this compound is to consider its half-maximal inhibitory concentration (IC50). The IC50 for this compound against BTK is 0.7 nM.[1] For cell-based assays, a common starting range is often 10-100 times the biochemical IC50. Therefore, a reasonable starting range to test would be 7 nM to 70 nM. However, the optimal concentration is highly dependent on the specific cell line and the duration of the experiment. For example, in a human mantle cell lymphoma cell line (REC-1), this compound showed potent anti-proliferative activity with an IC50 of 1.7 nM over a 72-hour period.[1]
Q3: How can I determine the optimal concentration of this compound for my specific cell line?
The optimal concentration should be determined empirically for each cell line and experimental setup. A dose-response experiment is the most effective method. This involves treating your cells with a range of this compound concentrations and measuring the desired biological effect. Key readouts can include cell viability, proliferation, apoptosis, or inhibition of BTK phosphorylation.
Q4: What are the potential off-target effects of this compound?
While this compound is described as having excellent kinase selectivity, it's important to be aware of potential off-target effects, a common concern with kinase inhibitors.[1][8] For instance, the first-generation BTK inhibitor ibrutinib (B1684441) has known off-target effects on kinases like EGFR, which can lead to toxicities.[8] this compound has shown significant selectivity for BTK over EGFR.[1] At higher concentrations, the risk of off-target effects increases. If you observe unexpected cellular phenotypes, it is crucial to consider and investigate potential off-target activities.
Troubleshooting Guide
Problem 1: No significant effect on cell viability or proliferation after this compound treatment.
| Possible Cause | Suggested Solution |
| Sub-optimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., from low nM to µM) to determine the IC50 for your specific cell line. |
| Cell Line Insensitivity | Some cell lines may be inherently resistant to BTK inhibition. This could be due to mutations in the BTK gene or reliance on alternative survival pathways.[7][9] Consider using a positive control cell line known to be sensitive to BTK inhibitors. |
| Inhibitor Inactivity | Ensure the this compound compound has been stored correctly and has not degraded. Prepare fresh stock solutions for each experiment. |
| Incorrect Assay Timing | The effect of the inhibitor may be time-dependent. Perform a time-course experiment, measuring the cellular response at different time points after treatment (e.g., 24, 48, 72 hours). |
Problem 2: High levels of cell death observed even at low concentrations.
| Possible Cause | Suggested Solution |
| High Cell Line Sensitivity | Your cell line may be particularly sensitive to BTK inhibition. Lower the concentration range in your dose-response experiments. |
| Off-Target Cytotoxicity | At higher concentrations, off-target effects can lead to cytotoxicity.[8] Correlate the observed cell death with on-target BTK inhibition (e.g., by measuring p-BTK levels) to distinguish between specific and non-specific effects. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Run a vehicle control (cells treated with the solvent alone). |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Cell Culture | Maintain consistent cell culture practices, including cell passage number, seeding density, and growth conditions. |
| Inhibitor Preparation | Prepare fresh dilutions of this compound from a concentrated stock for each experiment to avoid degradation. |
| Assay Variability | Ensure consistent incubation times and reagent additions for all wells and plates. Include appropriate controls (positive, negative, and vehicle) in every experiment. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Target/Assay | Cell Line/System | IC50 Value |
| BTK Kinase Activity | - | 0.7 nM[1] |
| Anti-proliferative Activity | REC-1 (mantle cell lymphoma) | 1.7 nM (72h)[1] |
| BTK Auto-phosphorylation | TMD8 | 1.49 nM (2h)[1] |
| hERG Channel Activity | - | 4.38 µM[1] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is designed for a 96-well plate format and should be optimized for your specific cell line.
-
Materials:
-
This compound
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
-
2. Western Blot for BTK Phosphorylation
This protocol allows for the assessment of on-target activity of this compound.
-
Materials:
-
This compound
-
Cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-BTK (Tyr223) and anti-total-BTK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
-
-
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight. Wash the membrane and incubate with the secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometry can be used to quantify the levels of phosphorylated and total BTK.
-
Visualizations
Caption: Simplified B-cell receptor signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for optimizing this compound concentration.
Caption: A logical troubleshooting guide for common issues in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are BTK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajmc.com [ajmc.com]
- 9. youtube.com [youtube.com]
Btk-IN-15 Technical Support Center: Troubleshooting Off-Target Effects In Vitro
Welcome to the technical support center for Btk-IN-15, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot potential off-target effects during in vitro experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of Bruton's tyrosine kinase (BTK) with a reported IC50 value of 0.7 nM.[1] BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell survival, proliferation, and differentiation.[2] this compound exerts its on-target effects by inhibiting BTK's kinase activity, thereby blocking downstream signaling pathways.
Q2: How selective is this compound?
A2: this compound is described as having excellent kinase selectivity.[1] However, like most kinase inhibitors, it has the potential to interact with other kinases, especially at higher concentrations. One known piece of quantitative data indicates that at a concentration of 1 µM, this compound shows significant selectivity for BTK over EGFR kinase, with 0.05% inhibition of BTK's control compared to 44% inhibition of EGFR's control.[1]
Q3: I am observing a phenotype in my cells that is not consistent with BTK inhibition. Could this be an off-target effect?
A3: It is possible. Unexpected cellular phenotypes can arise from the inhibition of unintended kinases (off-targets).[3] Common reasons for observing potential off-target effects include using the inhibitor at a concentration significantly higher than its BTK IC50, the specific kinome expression of your cell line, or inherent promiscuity of the compound.[3] This guide provides protocols to help you investigate and differentiate between on-target and off-target effects.
Q4: What are the common off-target families for BTK inhibitors?
A4: While a comprehensive kinome scan for this compound is not publicly available, other BTK inhibitors are known to have off-target activity against other members of the Tec kinase family (e.g., ITK, TEC), as well as kinases from the EGFR and Src families.[2][4] Therefore, it is prudent to consider these as potential off-targets for this compound.
Troubleshooting Guide: Investigating Unexpected Phenotypes
If you are observing unexpected results in your in vitro experiments with this compound, this guide provides a systematic approach to troubleshoot potential off-target effects.
Issue 1: Unexpected Cellular Phenotype or Toxicity
Your experimental observations (e.g., unexpected changes in cell morphology, proliferation, or apoptosis) are not consistent with the known functions of BTK in your cell model.
Possible Cause: The observed phenotype may be due to this compound inhibiting one or more off-target kinases.
Troubleshooting Workflow:
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Dose-Response Analysis | Perform a dose-response experiment with this compound, starting from concentrations close to its BTK IC50 (0.7 nM) and extending to higher concentrations. | On-target effects should manifest at concentrations where BTK is potently inhibited. Off-target effects typically require higher concentrations. |
| 2. Use a Structurally Unrelated BTK Inhibitor | Treat your cells with a different, structurally distinct BTK inhibitor that is known to be highly selective (e.g., acalabrutinib). | If the unexpected phenotype is only observed with this compound, it is more likely to be an off-target effect specific to its chemical structure. |
| 3. Kinome Profiling | If the phenotype is suspected to be off-target, consider a kinome-wide selectivity screen (e.g., KINOMEscan™) to identify other kinases that this compound binds to.[3] | This will provide a comprehensive list of potential off-target kinases and their binding affinities, guiding further validation experiments. |
| 4. Validate Off-Target Engagement | Based on the kinome profiling data or known common off-targets (e.g., EGFR), perform experiments to confirm that this compound engages and inhibits the suspected off-target in your cells. | This can be achieved through methods like Western blotting to assess the phosphorylation of downstream substrates of the off-target kinase or a Cellular Thermal Shift Assay (CETSA) to confirm target binding.[3][5] |
Issue 2: Discrepancy Between Biochemical and Cellular Potency
This compound shows high potency in a biochemical BTK assay, but much higher concentrations are required to see an effect in your cell-based assay.
Possible Cause: This could be due to poor cell permeability of the compound, active efflux from the cells, or compound instability in the cell culture medium.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Assess Cell Permeability | Use computational models (e.g., based on Lipinski's rule of five) or experimental assays to assess the cell permeability of this compound. | A compound with low permeability will have a lower intracellular concentration, leading to reduced cellular potency. |
| 2. Investigate Efflux Pump Activity | Co-treat your cells with this compound and a known inhibitor of ABC transporters (e.g., verapamil). | If the cellular potency of this compound increases in the presence of the efflux pump inhibitor, it suggests that the compound is being actively removed from the cells. |
| 3. Check Compound Stability | Assess the stability of this compound in your cell culture medium over the time course of your experiment using methods like HPLC. | Degradation of the compound in the medium will lead to a lower effective concentration and reduced apparent cellular potency. |
Quantitative Data Summary
While a comprehensive selectivity profile for this compound is not publicly available, the following table summarizes the known inhibitory concentrations.
| Target | Inhibitor | IC50 (nM) | Assay Conditions |
| BTK | This compound | 0.7 | Biochemical Assay |
| TMD8 cells | This compound | 2.6 | Cellular Proliferation Assay |
| REC-1 cells | This compound | 1.7 | Cellular Proliferation Assay |
| BTK auto-phosphorylation | This compound | 1.49 | Cellular Assay |
| hERG channel | This compound | 4380 | Electrophysiology Assay |
Data compiled from MedChemExpress product information.[1]
Experimental Protocols
Here are detailed protocols for key experiments to validate potential off-target effects of this compound.
Protocol 1: Validating Off-Target Effects via Western Blotting
Objective: To determine if this compound inhibits the signaling pathway of a suspected off-target kinase (e.g., EGFR) in a cellular context.
Signaling Pathway Diagram (Example: EGFR Pathway):
Methodology:
-
Cell Culture and Treatment:
-
Plate cells known to have an active EGFR signaling pathway (e.g., A431 cells).
-
Once the cells reach 70-80% confluency, serum-starve them for 12-24 hours.
-
Pre-treat the cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, and total ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the corresponding total protein levels.
-
A dose-dependent decrease in the phosphorylation of EGFR and its downstream target ERK in the presence of this compound would suggest an off-target effect on the EGFR pathway.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to a suspected off-target kinase in intact cells.
Experimental Workflow Diagram:
Methodology:
-
Cell Culture and Treatment:
-
Culture cells and treat them with a high concentration of this compound (e.g., 10 µM) or a vehicle control for 1 hour.[5]
-
-
Heating:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples in a thermocycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C). Include an unheated control.[5]
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[5]
-
-
Protein Detection:
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of the suspected off-target protein in the soluble fraction by Western blotting.[5]
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to the unheated control.
-
Plot the normalized band intensity against the temperature to generate melt curves for both the vehicle- and this compound-treated samples.
-
A shift in the melting temperature (Tm) to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the off-target protein.[5]
-
References
Overcoming poor oral bioavailability of Btk-IN-15 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Btk-IN-15 in in vivo experiments. Our aim is to help you address common challenges and ensure the successful application of this potent Bruton's tyrosine kinase (Btk) inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: We are observing poor efficacy of this compound in our in vivo model, suggesting low oral bioavailability. Is this a known issue with the compound?
A1: Contrary to expectations of poor oral bioavailability, available data indicates that this compound has high oral absorption. One supplier reports an oral bioavailability of 40.98% in mice following a 10 mg/kg oral dose[1]. If you are experiencing poor in vivo efficacy, it is more likely attributable to factors such as suboptimal formulation, dosing regimen, or specific experimental conditions rather than an inherent property of the molecule. This guide provides detailed troubleshooting steps to address these potential issues.
Q2: What are the reported pharmacokinetic parameters for this compound in mice?
A2: The reported pharmacokinetic data for this compound in mice after a 10 mg/kg oral dose is summarized in the table below.
| Parameter | Value |
| Dose (p.o.) | 10 mg/kg |
| Tmax | 0.58 h |
| Cmax | 1045 ng/mL |
| AUC(0-t) | 2154 hng/mL |
| AUC(0-∞) | 2167 hng/mL |
| Oral Bioavailability | 40.98% |
| Data sourced from MedChemExpress[1]. |
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of Bruton's tyrosine kinase (Btk), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling.[1] By inhibiting Btk, this compound disrupts downstream signaling pathways that are essential for B-cell proliferation, survival, and activation.[1] This makes it a valuable tool for studying B-cell malignancies and autoimmune diseases.
Troubleshooting Guide: Addressing Unexpected In Vivo Efficacy Issues
If you are encountering lower-than-expected efficacy with this compound in your in vivo studies, consider the following troubleshooting steps.
Step 1: Physicochemical Properties and Formulation
Poorly soluble compounds can exhibit variable absorption. While this compound is reported to have good oral absorption, its formulation is critical for consistent results.
Issue: Inconsistent or low absorption due to suboptimal formulation.
Solutions:
-
Particle Size Reduction: Reducing the particle size of the compound increases the surface area available for dissolution.
-
Micronization: This technique can reduce particle size to the micron range.
-
Nanonization: Creating a nanosuspension can further enhance dissolution rates due to a high surface area-to-volume ratio.[2]
-
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can improve its solubility and dissolution rate.[3] This is a common strategy for kinase inhibitors with pH-dependent solubility.[3]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations can improve oral absorption.
-
Use of Co-solvents: Incorporating solvents or co-solvents can improve the solubility of this compound in the dosing vehicle.
Experimental Protocol: Preparation of a Nanosuspension by Wet Milling
-
Objective: To produce a nanosuspension of this compound to improve its dissolution rate and oral bioavailability.
-
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 1-2% w/v solution of Poloxamer 188 or HPMC in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy bead mill
-
-
Procedure:
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill at a high speed for a specified duration (e.g., 2-4 hours), monitoring temperature to prevent degradation.
-
Periodically sample the suspension to measure particle size using dynamic light scattering (DLS) until the desired size (e.g., <200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, polydispersity index, and drug content.
-
Step 2: In Vivo Study Design and Execution
Careful consideration of the in vivo experimental design is crucial for obtaining reliable and reproducible data.
Issue: Suboptimal dosing regimen or experimental variability leading to poor outcomes.
Solutions:
-
Dose Escalation Study: If you are not observing the expected efficacy, consider performing a dose-escalation study to determine the optimal dose for your specific model.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct a pilot PK study in your animal model to correlate drug exposure with the pharmacodynamic effects. This will help in understanding the dose-response relationship and designing a more effective dosing schedule.
-
Route of Administration: While oral gavage is common, ensure proper technique to minimize variability in dosing. For initial studies or to bypass absorption issues, consider intraperitoneal (IP) administration.
-
Vehicle Selection: The vehicle used to formulate this compound can significantly impact its absorption. Common vehicles for poorly soluble compounds include:
-
Corn oil
-
0.5% (w/v) Methylcellulose in water
-
5% (v/v) DMSO, 40% (v/v) PEG300, 5% (v/v) Tween 80, and 50% (v/v) saline
-
Experimental Protocol: Oral Gavage Administration in Mice
-
Objective: To administer a precise dose of this compound formulation orally to mice.
-
Materials:
-
This compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringes
-
-
Procedure:
-
Accurately weigh the mouse to calculate the correct volume of the formulation to be administered.
-
Gently restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal injury.
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle if resistance is met.
-
Slowly administer the formulation.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Visual Guides
Btk Signaling Pathway
Caption: Simplified Btk signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Poor In Vivo Efficacy
Caption: A logical workflow for troubleshooting unexpected poor in vivo efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Labeling of Bruton’s Tyrosine Kinase (BTK) Inhibitor [11C]BIO-2008846 in Three Different Positions and Measurement in NHP Using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
Btk-IN-15 not inhibiting BTK phosphorylation troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Btk-IN-15, a potent Bruton's tyrosine kinase (BTK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). It exerts its effect by binding to BTK and inhibiting its kinase activity, which is crucial for B-cell receptor (BCR) signaling pathways that regulate B-cell proliferation, survival, and differentiation.
Q2: What is the expected IC50 value for this compound?
A2: this compound has been shown to inhibit BTK with an IC50 value of 0.7 nM in biochemical assays and inhibit BTK auto-phosphorylation in cell-based assays with an IC50 of 1.49 nM. It also shows anti-proliferative activity in cell lines with an IC50 of 1.7 nM.
Q3: What are some common reasons a kinase inhibitor like this compound might fail to inhibit its target in an experiment?
A3: Several factors can lead to the failure of a kinase inhibitor in an experimental setting. These can be broadly categorized as issues with the inhibitor itself, problems with the experimental setup, or biological factors within the cells being studied. Specific reasons include incorrect inhibitor concentration, degradation of the inhibitor, mutations in the BTK kinase domain (such as the "gatekeeper" residue), or activation of alternative signaling pathways that bypass the need for BTK.
Troubleshooting Guide: this compound Not Inhibiting BTK Phosphorylation
This guide provides a step-by-step approach to troubleshooting experiments where this compound is not inhibiting the phosphorylation of BTK.
Problem: No reduction in phospho-BTK (pBTK) levels observed after treatment with this compound.
Below is a logical workflow to diagnose the potential cause of this issue.
Step 1: Verify the Integrity and Concentration of this compound
-
Is the concentration correct? Double-check all calculations used to dilute the this compound stock solution. A simple dilution error is a common source of experimental failure.
-
Has the compound degraded? Ensure that this compound has been stored correctly according to the manufacturer's instructions. Improper storage can lead to degradation of the compound, rendering it inactive. If in doubt, use a fresh, unopened vial of the inhibitor.
Step 2: Review the Experimental Protocol
-
Was the incubation time sufficient? this compound requires time to enter the cells and bind to its target. A typical incubation time is 1-2 hours before cell stimulation.
-
Was BTK adequately activated? To observe inhibition of phosphorylation, the BTK pathway must first be activated. This is often achieved by stimulating B-cells with an agonist such as an anti-IgM antibody for a short period (e.g., 10-15 minutes) before harvesting the cells. Without proper stimulation, the baseline level of pBTK may be too low to detect a significant decrease.
Step 3: Assess Cellular Factors
-
Are there mutations in BTK? The target cells may have acquired mutations in the BTK gene that prevent this compound from binding effectively. A common site for such mutations is the "gatekeeper" residue, which can block inhibitor access to the ATP-binding pocket. If you suspect this, you may need to sequence the BTK gene in your cell line.
-
Are bypass signaling pathways activated? Cells can develop resistance to kinase inhibitors by upregulating alternative signaling pathways that bypass the inhibited kinase. In the context of BTK, this could involve the activation of other kinases that can phosphorylate downstream targets of BTK.
The following diagram illustrates the logical relationship between these potential issues.
Step 4: Validate the Detection Method
-
Are the antibodies working correctly? Ensure that the primary antibody against phospho-BTK (e.g., anti-pBTK Y223) and the secondary antibody are specific and used at the correct dilutions. It is good practice to include positive and negative controls to validate antibody performance.
-
Was the Western blot performed correctly? Verify the efficiency of protein transfer from the gel to the membrane. A Ponceau S stain can be used for this purpose. Also, ensure that the detection reagents are fresh and that the imaging system is functioning correctly.
Experimental Protocol: Western Blot for Phospho-BTK (pBTK)
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect pBTK.
1. Cell Culture and Treatment:
- Culture a relevant B-cell line (e.g., Ramos, TMD8) in appropriate media and conditions until they reach approximately 80% confluency.
- Treat the cells with varying concentrations of this compound (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1 µM) for 1-2 hours. Include a vehicle control (DMSO only).
- To induce BTK phosphorylation, stimulate the cells with an appropriate agonist, such as an anti-IgM antibody, for 10-15 minutes before harvesting.
2. Cell Lysis:
- After treatment and stimulation, place the culture plates on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
- Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysates on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
- Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, following the manufacturer's instructions.
- Normalize the protein concentrations of all samples with lysis buffer.
4. Sample Preparation for SDS-PAGE:
- To 20-40 µg of protein from each sample, add 4X Laemmli sample buffer containing β-mercaptoethanol.
- Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE and Transfer:
- Load the prepared samples into the wells of a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
- Run the gel at a constant voltage until the dye front reaches the bottom.
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
- After transfer, you can briefly stain the membrane with Ponceau S to verify the transfer efficiency.
6. Immunoblotting:
- Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. For phospho-antibodies, BSA is generally recommended.
- Incubate the membrane with the primary antibody against phospho-BTK (e.g., anti-pBTK Y223) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
- The following day, wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
Improving the therapeutic index of Btk-IN-15 in combination studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Btk-IN-15 in combination studies. Our goal is to help you improve the therapeutic index of this compound by effectively designing, executing, and interpreting your experiments.
I. Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo combination studies with this compound.
1. In Vitro Assay Troubleshooting
Question: My in vitro combination of this compound with another inhibitor is not showing the expected synergistic effect. What are the potential causes and solutions?
Answer: A lack of synergy in in vitro assays can stem from several factors, ranging from experimental setup to the biological context of your model. Below is a systematic approach to troubleshoot this issue.
-
Initial Checks: Reagent and Assay Integrity
-
Compound Potency and Stability:
-
Confirm the IC50 of your this compound stock to ensure its potency has not diminished.
-
Ensure the combination agent is also potent and stable under your experimental conditions. Repeated freeze-thaw cycles can degrade compounds.
-
Solution: Aliquot inhibitors into single-use volumes and store them as recommended. Periodically validate the activity of each inhibitor individually.
-
-
Solubility Issues:
-
Precipitation of either this compound or the combination drug in the culture medium can drastically reduce the effective concentration.
-
Solution: Visually inspect the media for any precipitate after adding the compounds. If solubility is a concern, consider using a different solvent or reducing the final concentration of the vehicle (e.g., DMSO). Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).
-
-
Assay-Specific Interference:
-
Some compounds can interfere with assay readouts (e.g., autofluorescence in fluorescence-based assays).
-
Solution: Run a control plate with the compounds but without cells to check for any direct effect on the assay reagents.
-
-
-
Experimental Design and Execution
-
Inappropriate Concentration Range:
-
Synergy is often concentration-dependent. The tested range may be too high or too low to observe a synergistic interaction.
-
Solution: Perform dose-response curves for each inhibitor individually to determine their IC50 values in your specific cell line. For combination studies, use concentrations around the IC50 of each drug.
-
-
Incorrect Timing of Drug Addition:
-
The order and timing of inhibitor addition can influence the outcome.
-
Solution: Test different schedules of administration (e.g., sequential vs. simultaneous addition) to determine the optimal timing for synergistic effects.
-
-
High Variability Between Replicates:
-
Inconsistent pipetting, cell seeding density, or "edge effects" in multi-well plates can mask true synergistic effects.
-
Solution: Use calibrated pipettes and a consistent cell seeding protocol. To mitigate edge effects, avoid using the outer wells of the plate or fill them with sterile media or water.[1]
-
-
-
Biological Considerations
-
Cell Line Specificity:
-
The signaling pathways active in your chosen cell line may not be susceptible to the combination therapy.
-
Solution: Choose cell lines where both the BTK pathway and the pathway targeted by the combination agent are known to be active and important for cell survival.
-
-
Resistance Mechanisms:
-
Pre-existing or rapidly acquired resistance mechanisms can abrogate the effect of one or both inhibitors.
-
Solution: If possible, sequence key genes in the target pathways (e.g., BTK, PLCG2) to check for resistance mutations.
-
-
2. In Vivo Xenograft Study Troubleshooting
Question: The combination of this compound and another agent is not showing enhanced anti-tumor efficacy in our xenograft model compared to single-agent treatment. What should we investigate?
Answer: Translating in vitro synergy to in vivo efficacy presents additional challenges. Here are key areas to troubleshoot in your animal studies.
-
Pharmacokinetics and Pharmacodynamics (PK/PD)
-
Suboptimal Dosing and Scheduling:
-
The dose and schedule of administration may not be achieving sufficient target engagement in the tumor tissue for both drugs simultaneously.
-
Solution: Conduct pilot PK/PD studies to determine the optimal dose and schedule for each drug individually and in combination to ensure adequate tumor penetration and target inhibition over time.
-
-
Drug-Drug Interactions:
-
One drug may alter the metabolism or clearance of the other, leading to lower than expected concentrations of one or both agents.
-
Solution: Measure the plasma and tumor concentrations of both drugs when administered alone and in combination to assess for any significant PK interactions.
-
-
-
Tumor Microenvironment (TME)
-
TME-Mediated Resistance:
-
The tumor microenvironment can provide survival signals to cancer cells that bypass the effects of the targeted therapies.
-
Solution: Analyze the TME of your xenograft model. It may be necessary to use a more complex model, such as a patient-derived xenograft (PDX) model, which better recapitulates the human TME.[2]
-
-
-
Animal Model and Study Design
-
Inappropriate Xenograft Model:
-
The chosen cell line for the xenograft may not be representative of the human disease or may lack the specific dependencies that the combination therapy targets.
-
Solution: Use cell lines or PDX models that have been well-characterized and are known to be sensitive to the targeted pathways.
-
-
Insufficient Statistical Power:
-
The number of animals per group may be too small to detect a statistically significant difference between the combination and single-agent treatment groups.
-
Solution: Perform a power analysis before starting the study to determine the appropriate group sizes.
-
-
II. Frequently Asked Questions (FAQs)
1. Rationale for Combination Studies
Question: Why should I consider combination studies with this compound?
Answer: While this compound is a potent and selective BTK inhibitor, combination therapy can offer several advantages to improve its therapeutic index:
-
Overcoming Resistance: Acquired resistance to BTK inhibitors can occur through mutations in BTK (e.g., C481S) or activation of bypass signaling pathways. Combining this compound with an agent that targets a different pathway can prevent or overcome resistance.
-
Enhancing Efficacy (Synergy): Two drugs acting on different targets can produce a greater therapeutic effect than the sum of their individual effects. This can lead to deeper and more durable responses.
-
Reducing Toxicity: By achieving a greater therapeutic effect with lower doses of each drug in a combination, it may be possible to reduce dose-related toxicities and improve the overall safety profile.
2. Selecting Combination Partners
Question: What are some rational combination partners for this compound?
Answer: The choice of a combination partner should be based on a sound biological rationale. Promising strategies for BTK inhibitors include:
-
BCL-2 Inhibitors (e.g., Venetoclax): BTK inhibitors modulate the B-cell lymphoma 2 (BCL-2) family of proteins, which are critical regulators of apoptosis. Combining a BTK inhibitor with a direct BCL-2 inhibitor like venetoclax (B612062) has shown synergistic effects in killing cancer cells.[3][4][5][6][7]
-
PI3K/mTOR Inhibitors (e.g., Everolimus): The PI3K/AKT/mTOR pathway is another critical survival pathway in many B-cell malignancies. There is significant crosstalk between the BTK and PI3K pathways, making dual inhibition a rational approach to block escape pathways.[8][9][10][11][12][13][14]
-
Chemotherapy and Other Targeted Agents: Combining this compound with standard-of-care chemotherapy or other targeted agents may enhance efficacy in specific cancer types.
3. Assessing Synergy
Question: How do I quantitatively assess if the combination of this compound and another drug is synergistic?
Answer: The most common method for assessing synergy in vitro is the checkerboard assay coupled with the Combination Index (CI) calculation based on the Chou-Talalay method.[15][16][17]
-
Checkerboard Assay: This involves a two-dimensional titration of both drugs, alone and in combination, in a multi-well plate.[15][17]
-
Combination Index (CI): The CI is a quantitative measure of the interaction between two drugs. The interpretation is as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Software such as CompuSyn can be used to calculate CI values from your experimental data.[18][19]
III. Data Presentation
The following tables summarize data from studies of other BTK inhibitors in combination therapies. This data can serve as a reference for designing and interpreting your experiments with this compound.
Table 1: Efficacy of BTK Inhibitors in Combination with BCL-2 Inhibitors
| BTK Inhibitor | Combination Partner | Cancer Type | Key Efficacy Data | Reference |
| Ibrutinib | Venetoclax | Relapsed/Refractory MCL | ORR: 81%, CR: 62% | [3] |
| Ibrutinib | Venetoclax | Relapsed/Refractory MCL | CR: 71%, MRD Negativity: 67% | [3] |
| Pirtobrutinib | Venetoclax | Relapsed/Refractory CLL/SLL | ORR: 93% | [20] |
| Pirtobrutinib | Venetoclax + Rituximab | Relapsed/Refractory CLL/SLL | ORR: 100% | [20] |
ORR: Overall Response Rate; CR: Complete Response; MRD: Minimal Residual Disease; MCL: Mantle Cell Lymphoma; CLL/SLL: Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma.
Table 2: Efficacy of BTK Inhibitors in Combination with PI3K/mTOR Inhibitors
| BTK Inhibitor | Combination Partner | Cancer Type | Key Efficacy Data | Reference |
| PLS-123 | Everolimus (B549166) (mTOR inhibitor) | Mantle Cell Lymphoma | Synergistic activity in attenuating proliferation and motility in vitro and in vivo. | [21] |
| Acalabrutinib (B560132) | ACP-319 (PI3Kδ inhibitor) | Chronic Lymphocytic Leukemia (mouse model) | Significantly larger reductions in tumor burden and nearly 2-fold increase in survival time compared to single agents. | [8] |
| Ibrutinib | Copanlisib (PI3K inhibitor) | Primary Central Nervous System Lymphoma | ORR: 56% | [22] |
ORR: Overall Response Rate.
IV. Experimental Protocols
1. In Vitro Synergy Assessment: Checkerboard Assay
This protocol describes a method to assess the synergistic effects of this compound in combination with another inhibitor using a 96-well plate format.
Materials:
-
This compound
-
Combination inhibitor
-
Cancer cell line of interest
-
Complete cell culture medium
-
DMSO (or other appropriate solvent)
-
96-well flat-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
Procedure:
-
Prepare Drug Dilutions:
-
Prepare stock solutions of this compound and the combination drug in DMSO.
-
Perform serial dilutions of each drug in complete medium to create a range of concentrations (e.g., 8-point dilutions centered around the IC50).
-
-
Plate Setup:
-
In a 96-well plate, add 50 µL of the diluted this compound solutions to the columns (e.g., column 2 to 11).
-
Add 50 µL of the diluted combination drug solutions to the rows (e.g., row B to G).
-
Row H will contain only this compound dilutions, and column 12 will contain only the combination drug dilutions. Well A12 should be a media-only control.
-
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Resuspend the cells in complete medium to the desired density.
-
Add 100 µL of the cell suspension to each well.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Calculate the Combination Index (CI) using software like CompuSyn.
-
2. In Vivo Xenograft Combination Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in combination with another agent in a subcutaneous xenograft model.[2]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Combination agent formulated for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a mixture of sterile PBS and Matrigel (if used).
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Combination agent alone, this compound + Combination agent).
-
-
Drug Administration:
-
Administer the drugs and vehicle according to the predetermined dose and schedule.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
-
Study Endpoint:
-
The study can be terminated when tumors in the control group reach a maximum allowed size, or after a fixed duration.
-
At the endpoint, collect tumors and other tissues for pharmacodynamic and biomarker analysis.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Compare the tumor growth inhibition between the treatment groups using appropriate statistical methods.
-
V. Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: Crosstalk between BTK and PI3K/AKT/mTOR signaling pathways.
Caption: Interaction of BTK signaling and the BCL-2-mediated apoptosis pathway.
Experimental Workflows
Caption: Workflow for in vitro synergy assessment using a checkerboard assay.
Caption: Workflow for an in vivo combination efficacy study in a xenograft model.
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment outcomes of BTK inhibitors and venetoclax with or without anti-CD20 monoclonal antibody in relapsed or refractory mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic disruption of BTK and BCL-2 causes apoptosis while inducing ferroptosis in double-hit lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. researchgate.net [researchgate.net]
- 8. Combined BTK and PI3Kδ inhibition with acalabrutinib and ACP-319 improves survival and tumor control in CLL mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BTK and PI3K Inhibitors Reveal Synergistic Inhibitory Anti-Tumoral Effects in Canine Diffuse Large B-Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. emerypharma.com [emerypharma.com]
- 16. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. combosyn.com [combosyn.com]
- 19. researchgate.net [researchgate.net]
- 20. onclive.com [onclive.com]
- 21. The mTOR kinase inhibitor everolimus synergistically enhances the anti-tumor effect of the Bruton's tyrosine kinase (BTK) inhibitor PLS-123 on Mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. onclive.com [onclive.com]
Validation & Comparative
Head-to-Head Comparison: Btk-IN-15 and Acalabrutinib in Preclinical Research
In the landscape of targeted therapies for B-cell malignancies, Bruton's tyrosine kinase (BTK) has emerged as a pivotal target. This guide provides a detailed head-to-head comparison of two notable BTK inhibitors: Btk-IN-15, a potent preclinical inhibitor, and acalabrutinib (B560132), a second-generation inhibitor approved for clinical use. This objective analysis, supported by available experimental data, is intended for researchers, scientists, and drug development professionals to inform discovery and development efforts.
Biochemical and Cellular Activity
This compound and acalabrutinib are both highly potent inhibitors of BTK. This compound demonstrates exceptional biochemical potency with a reported IC50 of 0.7 nM.[1] Acalabrutinib also shows strong inhibition of BTK with a reported IC50 of 3 nM in biochemical assays.[2] While both are covalent inhibitors that target the Cys481 residue in the BTK active site, their selectivity profiles and cellular activities exhibit key distinctions.[3][4]
Data Presentation
The following tables summarize the available quantitative data for this compound and acalabrutinib. It is important to note that the data for each compound are derived from separate studies, and direct comparison should be made with consideration of the different experimental conditions.
Table 1: Biochemical Activity against BTK
| Inhibitor | Target | IC50 (nM) | Assay Type | Source |
| This compound | BTK | 0.7 | Cell-free | [1] |
| Acalabrutinib | BTK | 3 | Cell-free | [2] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Source |
| This compound | REC-1 (Mantle Cell Lymphoma) | Anti-proliferation | 1.7 | [1] |
| This compound | TMD8 | Anti-proliferation | 2.6 | [1] |
| Acalabrutinib | Human Whole Blood (CD19+ B-cells) | CD69 Expression | 198 | [2] |
| Acalabrutinib | Primary CLL cells | Apoptosis | >1000 (at 24h) | [5] |
Table 3: Kinase Selectivity of Acalabrutinib
| Kinase | IC50 (nM) | Fold Selectivity vs. BTK | Source |
| ITK | 969 | 323 | [2] |
| TXK | 282 | 94 | [2] |
| BMX | 57 | 19 | [2] |
| TEC | 27 | 9 | [2] |
| EGFR | >1000 | >333 | [2] |
Note: A comprehensive kinase selectivity panel for this compound was not publicly available at the time of this review.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the characterization of BTK inhibitors.
Biochemical BTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the BTK enzyme.[6]
Materials:
-
BTK enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer
-
Test compounds (this compound, acalabrutinib)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, followed by a mixture of the BTK enzyme and the Eu-anti-Tag Antibody.
-
Initiate the binding reaction by adding the Alexa Fluor™ 647-labeled Kinase Tracer.
-
Incubate the plate at room temperature for 60 minutes.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.[6]
Cellular BTK Autophosphorylation Assay
This assay measures the inhibition of BTK autophosphorylation at Tyr223 in a cellular context, providing a direct measure of target engagement.
Materials:
-
B-cell lymphoma cell line (e.g., TMD8, REC-1)
-
Test compounds (this compound, acalabrutinib)
-
Anti-IgM antibody
-
Lysis buffer
-
Antibodies: anti-phospho-BTK (Tyr223), anti-total BTK
-
Western blot reagents and equipment
Procedure:
-
Culture the B-cell lymphoma cells to the desired density.
-
Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the B-cell receptor (BCR) signaling pathway by adding anti-IgM antibody for 5-10 minutes.
-
Lyse the cells and collect the protein lysates.
-
Perform SDS-PAGE and Western blotting using anti-phospho-BTK (Tyr223) and anti-total BTK antibodies.
-
Quantify the band intensities to determine the ratio of phosphorylated BTK to total BTK and calculate the IC50 value for inhibition of autophosphorylation.
Cell Proliferation Assay
This assay assesses the anti-proliferative effect of the BTK inhibitors on cancer cell lines.
Materials:
-
B-cell lymphoma cell line (e.g., REC-1, TMD8)
-
Cell culture medium and supplements
-
Test compounds (this compound, acalabrutinib)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well microplates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Plot the cell viability against the compound concentration to determine the IC50 value for anti-proliferative activity.
Visualizations
To further elucidate the context of this comparison, the following diagrams illustrate the BTK signaling pathway, a typical experimental workflow for inhibitor characterization, and the logical relationship of the comparison.
Caption: BTK Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for BTK Inhibitor Evaluation.
Caption: Logical Framework for Comparing BTK Inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Validating Btk-IN-15 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Btk-IN-15, a potent Bruton's tyrosine kinase (BTK) inhibitor, and its alternatives for in vivo target engagement validation. The information presented is collated from various preclinical studies to assist researchers in designing and interpreting their own experiments.
Introduction to BTK Inhibition and Target Engagement
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which is essential for B-cell development, proliferation, and survival.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[3][4] BTK inhibitors block the kinase activity of BTK, thereby disrupting the downstream signaling cascade.
Validating that a BTK inhibitor reaches and binds to its target in a living organism (in vivo target engagement) is a critical step in preclinical drug development.[5][6] This validation provides confidence that the observed pharmacological effects are due to the intended mechanism of action. Common methods to assess in vivo BTK target engagement include measuring the phosphorylation of BTK at tyrosine 223 (pBTK-Y223), a marker of its activation, and quantifying the occupancy of the inhibitor on the BTK protein.[4][7]
Comparative Analysis of BTK Inhibitors
This section compares the biochemical potency, cellular activity, and available in vivo data for this compound against three clinically approved BTK inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib (B611923).
Biochemical and Cellular Potency
| Inhibitor | Type | BTK IC50 (nM) | Cellular pBTK IC50 (nM) | Reference Cell Line |
| This compound | Covalent, Irreversible | 0.7 | 1.49 | REC-1 |
| Ibrutinib | Covalent, Irreversible | 0.5 | ~5 | Various |
| Acalabrutinib | Covalent, Irreversible | 3.8 | ~10 | Various |
| Zanubrutinib | Covalent, Irreversible | <1 | ~5 | Various |
In Vivo Pharmacokinetics and Efficacy
| Inhibitor | Animal Model | Dosing | Key Findings |
| This compound | Mouse | 10 mg/kg, p.o. | High oral bioavailability (40.98%). |
| REC-1 Xenograft | 50 mg/kg, p.o. | Significant tumor growth inhibition. | |
| Ibrutinib | Mouse | Various | Dose-dependent BTK occupancy. |
| Acalabrutinib | Mouse | 15 mg/kg, p.o. | Significant reduction in pBTK in splenocytes.[8] |
| Zanubrutinib | Mouse | 30 mg/kg, i.g. | Rapid absorption with a half-life of ~4 hours.[9][10] |
Experimental Protocols for In Vivo Target Engagement
Western Blot for Phospho-BTK (pBTK)
This protocol is a representative method for assessing BTK target engagement by measuring the inhibition of BTK autophosphorylation in splenocytes from treated animals.
a. Animal Dosing and Sample Collection:
-
Administer the BTK inhibitor (e.g., this compound) or vehicle control to mice via the desired route (e.g., oral gavage).
-
At specified time points post-dosing (e.g., 2, 4, 8, 24 hours), euthanize the mice and harvest spleens.
-
Prepare single-cell suspensions of splenocytes in an appropriate buffer (e.g., RPMI).
b. Cell Lysis:
-
Wash the splenocytes with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
c. Protein Quantification and Western Blot:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-BTK (Tyr223) and total BTK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize the pBTK signal to the total BTK signal.
BTK Occupancy Assay
BTK occupancy assays measure the percentage of BTK enzyme that is bound by an irreversible inhibitor. This is often done using a probe that binds to the same site as the inhibitor.
a. Sample Preparation:
-
Collect peripheral blood mononuclear cells (PBMCs) or splenocytes from treated and control animals.
-
Lyse the cells to prepare protein extracts.
b. Occupancy Measurement:
-
Divide each lysate into two aliquots. Treat one aliquot with an excess of the BTK inhibitor ex vivo to saturate all available BTK binding sites (this serves as a background control).
-
Add a fluorescently labeled probe that covalently binds to the same Cys481 residue as the inhibitor to both aliquots.
-
The amount of probe that binds is inversely proportional to the amount of BTK that was already occupied by the inhibitor in vivo.
-
Quantify the fluorescence in each sample. BTK occupancy is calculated as: [1 - (Fluorescence_in_vivo_treated / Fluorescence_vehicle_control)] x 100%
Visualizing Key Pathways and Workflows
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
Caption: BTK is a key kinase in the BCR signaling pathway, leading to cell proliferation and survival.
In Vivo Target Engagement Validation Workflow
The diagram below outlines a typical workflow for validating the in vivo target engagement of a novel BTK inhibitor.
Caption: A streamlined workflow for in vivo validation of BTK inhibitor target engagement.
Conclusion
This compound is a highly potent inhibitor of BTK with promising in vivo activity. To rigorously validate its target engagement, a combination of pharmacodynamic assays, such as pBTK western blotting and BTK occupancy studies, should be employed. Comparing the results of these assays for this compound with those of established BTK inhibitors like Ibrutinib, Acalabrutinib, and Zanubrutinib will provide a comprehensive understanding of its in vivo mechanism of action and therapeutic potential. The protocols and data presented in this guide serve as a valuable resource for designing and executing such comparative studies.
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pelagobio.com [pelagobio.com]
- 7. The Bruton tyrosine kinase inhibitor CC-292 shows activity in mantle cell lymphoma and synergizes with lenalidomide and NIK inhibitors depending on nuclear factor-κB mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative evaluation and pharmacokinetic characteristics of the irreversible BTK inhibitor zanubrutinib in mouse plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
A Comparative Analysis of Btk-IN-15 and Zanubrutinib in the Context of Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-15, and the clinically approved second-generation BTK inhibitor, zanubrutinib (B611923). The analysis is based on publicly available experimental data to inform researchers and drug development professionals on their respective biochemical, cellular, and in vivo activities in lymphoma models.
Introduction to BTK Inhibition in Lymphoma
Bruton's tyrosine kinase is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is fundamental for the proliferation, differentiation, and survival of both normal and malignant B-cells.[3][4] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies, making BTK a prime therapeutic target.[2][5] Inhibitors of BTK have transformed the treatment landscape for various types of lymphoma, including mantle cell lymphoma (MCL), chronic lymphocytic leukemia (CLL), and Waldenström's macroglobulinemia (WM).[6][7][8] This guide focuses on a comparative analysis of a potent preclinical BTK inhibitor, this compound, and a clinically successful second-generation inhibitor, zanubrutinib.
Mechanism of Action
Both this compound and zanubrutinib are irreversible BTK inhibitors. They form a covalent bond with a cysteine residue (Cys481) in the ATP-binding pocket of the BTK enzyme.[3][9] This irreversible binding permanently disables the kinase activity of BTK, leading to the blockade of downstream BCR signaling and subsequent induction of apoptosis in malignant B-cells.[4][6] Zanubrutinib has been specifically designed to have greater selectivity for BTK with minimized off-target effects on other kinases like EGFR, ITK, and JAK3, which is a key differentiator from the first-generation BTK inhibitor, ibrutinib.[6][10][11] this compound also demonstrates high selectivity for BTK over EGFR.[12]
Chemical Structures
| Compound | Chemical Structure |
| This compound | [Structure not publicly available in detail, described as compound 42 in its discovery publication] |
| Zanubrutinib |
Comparative Data Presentation
The following tables summarize the available quantitative data for this compound and zanubrutinib, focusing on their biochemical potency, cellular activity, and in vivo efficacy in lymphoma models.
Table 1: Biochemical and Cellular Activity
| Parameter | This compound | Zanubrutinib | References |
| BTK IC50 (Biochemical) | 0.7 nM | 0.71 nM | [12][14] |
| Cellular BTK Autophosphorylation IC50 | 1.49 nM (TMD8 cells) | Not explicitly reported, but potent inhibition demonstrated | [12] |
| Anti-proliferative IC50 (REC-1, MCL) | 1.7 nM | 0.9 nM | [10][12] |
| Anti-proliferative IC50 (TMD8, ABC-DLBCL) | 2.6 nM | 0.4 nM | [10][12] |
| Anti-proliferative IC50 (OCI-Ly-10, ABC-DLBCL) | Not Reported | 1.5 nM | [10] |
Table 2: Kinase Selectivity Profile
| Kinase | This compound (% Inhibition at 1 µM) | Zanubrutinib (Kinase Hit Rate >65% inhibition at 1 µM) | References |
| BTK | Potent Inhibition (IC50 = 0.7 nM) | Potent Inhibition | [12][15] |
| EGFR | 44% | Low off-target activity | [10][12] |
| Other Kinases | Not extensively reported | 4.3% (of 370 kinases) | [15] |
Note: A lower kinase hit rate for zanubrutinib indicates higher selectivity.
Table 3: In Vivo Efficacy in Lymphoma Xenograft Models
| Parameter | This compound | Zanubrutinib | References |
| Animal Model | Mice with TMD8 xenografts | Preclinical models of ABC-DLBCL | [1][12] |
| Dosage and Administration | 50 mg/kg, p.o., twice daily for 21 days | Not explicitly detailed in preclinical reports, but demonstrated anti-tumor activity | [7][12] |
| Tumor Growth Inhibition (TGI) | 104% | Dose-dependent tumor growth inhibition | [12] |
| Oral Bioavailability (mice) | 40.98% (at 10 mg/kg) | Favorable oral bioavailability demonstrated in preclinical studies | [11][12] |
Experimental Protocols
BTK Enzyme Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified BTK enzyme.
Methodology (based on ADP-Glo™ Kinase Assay): [4][16]
-
Reagent Preparation:
-
Dilute recombinant full-length human BTK enzyme, substrate (e.g., poly(E,Y)4:1), and ATP to desired concentrations in kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
Prepare serial dilutions of the test compounds (this compound or zanubrutinib) in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO vehicle control.
-
Add 2 µL of the diluted BTK enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular BTK Autophosphorylation Assay
Objective: To assess the ability of a compound to inhibit BTK activity within a cellular context by measuring the phosphorylation of BTK at Tyr223.
Methodology (based on Western Blotting): [17]
-
Cell Culture and Treatment:
-
Culture a lymphoma cell line with active BCR signaling (e.g., TMD8) in appropriate media.
-
Seed the cells in 6-well plates and treat with varying concentrations of the BTK inhibitor (this compound or zanubrutinib) or DMSO vehicle for 1-2 hours.
-
Stimulate the cells with an anti-IgM antibody for 10-15 minutes to induce BTK autophosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated BTK (pBTK-Y223).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe for total BTK and a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for pBTK and total BTK.
-
Normalize the pBTK signal to the total BTK and loading control signals.
-
Calculate the percent inhibition of BTK phosphorylation at each inhibitor concentration relative to the stimulated vehicle control.
-
In Vivo Lymphoma Xenograft Model for Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of a BTK inhibitor in a living organism.
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
-
Cell Preparation and Implantation:
-
Culture a human lymphoma cell line (e.g., TMD8) to ~80% confluency.
-
Harvest the cells and resuspend them in a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth by measuring the tumor volume with calipers.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the BTK inhibitor (this compound or zanubrutinib) or vehicle control orally at the specified dose and schedule.
-
-
Efficacy Evaluation:
-
Measure tumor volumes and mouse body weights 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, pharmacodynamic marker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group.
-
Analyze the statistical significance of the differences in tumor volume and weight between the groups.
-
Visualizations
Caption: BTK Signaling Pathway and Points of Inhibition.
Caption: Workflow for Cellular BTK Phosphorylation Assay.
Caption: Logical Relationship of this compound and Zanubrutinib Comparison.
Conclusion
This comparative analysis demonstrates that both this compound and zanubrutinib are highly potent and selective inhibitors of Bruton's tyrosine kinase. This compound shows promising preclinical activity with biochemical and cellular potency comparable to the clinically approved zanubrutinib. Zanubrutinib, as a second-generation BTK inhibitor, has a well-documented and favorable selectivity profile, which translates to a good safety and efficacy profile in clinical settings for the treatment of various B-cell lymphomas.[11][21][22]
For researchers, this compound represents a valuable tool for further preclinical investigation into BTK inhibition and its role in lymphoma biology. For drug development professionals, the data on zanubrutinib underscores the success of designing highly selective BTK inhibitors to improve upon first-generation agents. The provided experimental protocols offer a foundation for the continued evaluation and comparison of novel BTK inhibitors in the drug discovery and development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. How to synthesize Zanubrutinib?_Chemicalbook [chemicalbook.com]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. clausiuspress.com [clausiuspress.com]
- 7. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New BTK Inhibitor on the Block: Zanubrutinib Demonstrates High Activity in Aggressive Non-Hodgkin Lymphomas [ashclinicalnews.org]
- 9. researchgate.net [researchgate.net]
- 10. The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Zanubrutinib | C27H29N5O3 | CID 135565884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Indirect Comparisons of Efficacy of Zanubrutinib Versus Orelabrutinib in Patients with R/R MCL: An Extended Follow-up Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. promega.com [promega.com]
- 17. benchchem.com [benchchem.com]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. pharmacytimes.com [pharmacytimes.com]
- 22. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Evaluation of Covalent BTK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the novel covalent Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-15, with other well-characterized covalent BTK inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib. The information herein is supported by available experimental data to facilitate informed decisions in research and drug development.
Introduction to Covalent BTK Inhibitors
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for various B-cell malignancies and autoimmune diseases. Covalent BTK inhibitors have revolutionized the treatment landscape for these conditions. These inhibitors typically form an irreversible covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, leading to sustained inhibition of its kinase activity. This guide focuses on a side-by-side evaluation of this compound and other prominent covalent BTK inhibitors.
Comparative Data
The following tables summarize key quantitative data for this compound, Ibrutinib, Acalabrutinib, and Zanubrutinib, focusing on their biochemical potency, cellular activity, and kinase selectivity.
Table 1: Biochemical and Cellular Potency (IC50, nM)
| Inhibitor | BTK (Biochemical) IC50 (nM) | Cellular BTK Autophosphorylation IC50 (nM) | Anti-proliferative Activity (REC-1 cells) IC50 (nM) |
| This compound | 0.7 | 1.49 | 1.7 |
| Ibrutinib | 0.5 | 11 | 9.8 |
| Acalabrutinib | 3 | 8 | 3 |
| Zanubrutinib | <1 | 1.9 | 0.2 |
Note: Data for Ibrutinib, Acalabrutinib, and Zanubrutinib are compiled from various sources and may differ based on specific assay conditions. Data for this compound is from the provided preclinical data.
Table 2: Kinase Selectivity Profile (IC50, nM)
This table highlights the off-target activity of the BTK inhibitors. Higher IC50 values indicate lower potency against the respective kinase, signifying greater selectivity for BTK.
| Kinase | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Zanubrutinib IC50 (nM) |
| BTK | 0.7 | 0.5 | 3 | <1 |
| EGFR | >10,000 | 5.6 | >1000 | 60 |
| TEC | ND | 10 | 18 | 6 |
| ITK | ND | 5 | >1000 | 67 |
| SRC | ND | 20 | >1000 | >1000 |
ND: Not Disclosed. Data for Ibrutinib, Acalabrutinib, and Zanubrutinib are compiled from multiple sources. This compound shows significant selectivity for BTK over EGFR.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Biochemical BTK Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified BTK.
Principle: Recombinant BTK is incubated with a substrate (e.g., a synthetic peptide) and ATP. The kinase reaction results in the phosphorylation of the substrate. The amount of ADP produced is proportional to the kinase activity and can be quantified using a variety of methods, such as luminescence-based assays (e.g., ADP-Glo™).
Procedure Outline:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 μM DTT). Dilute purified recombinant BTK enzyme and a suitable substrate in the kinase buffer. Prepare a stock solution of ATP.
-
Inhibitor Plating: Serially dilute the test inhibitors in DMSO and add them to the wells of a 384-well plate.
-
Enzyme Addition: Add the diluted BTK enzyme to each well containing the inhibitor.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent (e.g., ADP-Glo™ Reagent). After incubation, add the kinase detection reagent to convert the generated ADP to a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular BTK Autophosphorylation Assay
This assay evaluates the ability of an inhibitor to block BTK autophosphorylation at Tyr223 within a cellular context.
Principle: B-cell lymphoma cell lines are treated with the inhibitor, followed by stimulation of the B-cell receptor (BCR) to induce BTK autophosphorylation. The level of phosphorylated BTK is then quantified, typically by Western blot or flow cytometry.
Procedure Outline:
-
Cell Culture: Culture a suitable B-cell lymphoma cell line (e.g., TMD8) in appropriate media.
-
Inhibitor Treatment: Seed the cells in a 96-well plate and treat with a serial dilution of the test inhibitor for a specified time (e.g., 2 hours).
-
BCR Stimulation: Stimulate the B-cell receptors by adding an anti-IgM antibody to the wells for a short incubation period (e.g., 10 minutes).
-
Cell Lysis: Lyse the cells to release intracellular proteins.
-
Quantification:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phospho-BTK (Tyr223) and total BTK.
-
Flow Cytometry: Fix and permeabilize the cells, then stain with a fluorescently labeled antibody against phospho-BTK (Tyr223).
-
-
Data Analysis: Quantify the levels of phosphorylated BTK relative to total BTK or a loading control. Calculate IC50 values based on the dose-response curve.
In Vivo Tumor Xenograft Model
This study evaluates the anti-tumor efficacy of the BTK inhibitor in a living organism.
Principle: Human B-cell lymphoma cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the BTK inhibitor, and tumor growth is monitored over time.
Procedure Outline:
-
Cell Culture and Implantation: Culture a human mantle cell lymphoma cell line (e.g., REC-1). Subcutaneously inject a suspension of the cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the BTK inhibitor (e.g., this compound at 50 mg/kg) and vehicle control to the respective groups, typically via oral gavage, on a defined schedule.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis). Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Visualizations
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
Caption: Simplified BTK signaling pathway upon B-cell receptor (BCR) activation and its inhibition by covalent inhibitors.
Experimental Workflow: Biochemical Kinase Assay
The diagram below outlines the workflow for a typical biochemical BTK kinase assay.
Caption: Workflow for a typical biochemical BTK kinase assay to determine inhibitor potency.
Logical Relationship: Covalent Inhibition Mechanism
This diagram illustrates the two-step mechanism of covalent BTK inhibition.
Caption: The two-step process of covalent BTK inhibition, involving initial reversible binding followed by irreversible bond formation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
